3-(4-tert-Butyl-phenyl)-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJYANVQFVSYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407023 | |
| Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-64-6 | |
| Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-tert-butylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-tert-Butyl-phenyl)-propionic acid, also known as 4-tert-butylhydrocinnamic acid, is an aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with a bulky tert-butyl group and a propionic acid side chain, makes it a subject of interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available data to inform researchers and professionals in drug development and related fields. While extensive biological data for this specific molecule is not widely published, its structural motifs are present in compounds with known pharmacological activities.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed, providing theoretical estimates.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid[1] |
| CAS Number | 1208-64-6[1] |
| Molecular Formula | C₁₃H₁₈O₂[1] |
| InChI | InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)[1] |
| InChIKey | BNJYANVQFVSYEK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CCC(=O)O[1] |
| Synonyms | This compound, 4-tert-Butylhydrocinnamic acid, Benzenepropanoic acid, 4-(1,1-dimethylethyl)-[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 (Computed) | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. While the raw spectral data for this compound is not publicly available, databases indicate the existence of the following spectral information:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available, which would provide information on the carbon skeleton of the molecule.[1]
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Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available, which can be used to identify the functional groups present, such as the carboxylic acid's O-H and C=O stretching vibrations.[1]
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Mass Spectrometry (MS): GC-MS data is available, providing information on the molecular weight and fragmentation pattern of the molecule.[1]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented. However, general synthetic routes for related arylpropionic acids can be adapted. A patent describes the synthesis of the related compound, 2-(4-tert-butylphenyl)propionic acid, starting from tert-butylbenzene, which suggests a plausible synthetic pathway for the 3-phenylpropionic acid derivative as well.
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and effects on signaling pathways of this compound. However, the arylpropionic acid scaffold is a well-known pharmacophore. Many compounds with this core structure are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar properties.
Furthermore, derivatives of phenylpropionic acid have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation. The potential interaction of this compound with these or other biological targets remains an area for future investigation.
The following diagram illustrates a hypothetical relationship based on the known activities of structurally similar compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with well-defined physical and chemical identifiers. While detailed experimental data on its properties and biological activities are limited in the current scientific literature, its structural relationship to known pharmacologically active molecules, such as NSAIDs and PPAR modulators, suggests potential avenues for future research. This guide provides a foundational understanding of the compound based on available data and highlights the need for further experimental investigation to fully elucidate its chemical and biological profile.
References
An In-depth Technical Guide to 3-(4-tert-Butyl-phenyl)-propionic acid (CAS 1208-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-tert-Butyl-phenyl)-propionic acid, with the CAS number 1208-64-6, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a phenylpropanoic acid core with a tert-butyl group at the para position of the benzene ring, makes it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, focusing on its physicochemical properties, synthesis, and potential, albeit largely unexplored, biological significance. While extensive biological data for this specific compound is limited in publicly accessible literature, this guide will also touch upon the known activities of structurally related molecules to provide a context for future research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data has been aggregated from various chemical databases and supplier information.[1]
| Property | Value | Reference |
| CAS Number | 1208-64-6 | [1] |
| Molecular Formula | C13H18O2 | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid | [1] |
| Synonyms | 4-tert-Butylhydrocinnamic acid, Benzenepropanoic acid, 4-(1,1-dimethylethyl)- | [1] |
| Appearance | Solid | |
| Melting Point | 102-105 °C | |
| Boiling Point | 329.6 °C (Predicted) | |
| Solubility | Information not readily available | |
| pKa | 4.83 (Predicted) |
Spectral Data
Spectral data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.
| Technique | Data Summary |
| ¹H NMR | Spectral data available in various databases. The spectrum would be expected to show signals corresponding to the tert-butyl protons, the aromatic protons, and the protons of the propionic acid chain. |
| ¹³C NMR | Spectral data available in various databases. The spectrum would show distinct peaks for the carbon atoms of the tert-butyl group, the aromatic ring, the aliphatic chain, and the carboxylic acid group.[1] |
| Mass Spectrometry | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern.[1] |
| Infrared (IR) Spectroscopy | IR spectral data is available and would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands for the aromatic C-H and C=C bonds.[1] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry reactions. A plausible synthetic route is the Friedel-Crafts acylation of tert-butylbenzene followed by reduction and subsequent oxidation or via a Heck or Suzuki coupling followed by reduction of a double bond and hydrolysis of an ester.
A generalized workflow for a potential synthesis is outlined below:
Biological Activity and Potential Applications
Currently, there is a notable lack of specific data in the public domain regarding the biological activity, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. Research has been conducted on structurally similar compounds, which may provide some direction for future investigation into the potential applications of this molecule.
Derivatives of benzenepropanoic acid have been explored for a variety of therapeutic applications. For instance, some derivatives have been investigated for their potential as anticancer agents. However, it is crucial to note that these findings are for related, but distinct, molecules and cannot be directly extrapolated to this compound without specific experimental validation.
The presence of the tert-butylphenyl group is a common feature in molecules designed for various biological targets. This moiety can influence a compound's lipophilicity, metabolic stability, and binding interactions with proteins. Therefore, this compound could serve as a valuable building block or scaffold in medicinal chemistry for the development of new therapeutic agents.
Toxicology and Safety
The available safety data indicates that this compound is classified as an irritant.
Hazard Statements: [1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Due to the limited availability of published research specifically on this compound, detailed experimental protocols for its biological evaluation are not available. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.
Below is a hypothetical experimental workflow for the initial screening of its potential anticancer activity, based on standard methodologies in the field.
Conclusion and Future Directions
This compound is a commercially available compound with well-defined chemical and physical properties. However, its biological profile remains largely uncharacterized in the public scientific literature. The structural motifs present in this molecule suggest that it could be a valuable tool for medicinal chemists and drug discovery professionals as a scaffold or building block for creating novel compounds with potential therapeutic activities.
Future research should focus on a systematic evaluation of its biological effects. This would include in vitro screening against a panel of biological targets, such as enzymes and receptors, as well as cell-based assays to assess its effects on various cellular processes. Promising initial findings would warrant further investigation into its mechanism of action, pharmacokinetics, and in vivo efficacy and safety in relevant animal models. The lack of existing data presents a clear opportunity for novel research in the field of medicinal chemistry and drug development.
References
physicochemical characteristics of 3-(4-tert-Butyl-phenyl)-propionic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 3-(4-tert-Butyl-phenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . The information is presented to support research, development, and application of this compound in various scientific fields.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | Not available | |
| Boiling Point | 318.6 °C at 760 mmHg | Guidechem[3] |
| Flash Point | 215.7 °C | Guidechem[3] |
| pKa | Not available | |
| logP (XLogP3) | 3.5 | PubChem[1] |
| Aqueous Solubility | Not available |
Note: The logP value is a computed prediction. Experimental determination is recommended for confirmation in critical applications. The absence of readily available experimental data for melting point, pKa, and aqueous solubility suggests that these properties may not have been extensively studied or publicly reported.
Experimental Protocols for Physicochemical Characterization
Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized experimental protocols for the key characteristics of a solid organic acid like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
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Capillary Method:
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A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is sealed at one end.
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The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil) alongside a calibrated thermometer.
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The sample is heated slowly and evenly.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates a high degree of purity.
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Determination of Boiling Point
For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined.
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Distillation Method:
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A sample of the compound is placed in a distillation flask.
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The flask is heated, and the vapor is allowed to pass into a condenser.
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The temperature of the vapor is measured with a thermometer placed at the vapor-condenser interface.
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The constant temperature at which the liquid distills is recorded as the boiling point at the given atmospheric pressure.
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Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound.
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Potentiometric Titration:
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A known concentration of the acidic compound is dissolved in a suitable solvent (often a water-alcohol mixture for poorly soluble compounds).
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A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
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Determination of Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity.
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Shake-Flask Method:
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A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
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Determination of Aqueous Solubility
Solubility is a fundamental property for drug development and other applications.
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Equilibrium Shake-Flask Method:
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An excess amount of the solid compound is added to a known volume of water in a sealed container.
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The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
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This concentration represents the equilibrium solubility of the compound at that temperature.
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic acid.
Caption: General workflow for the physicochemical characterization of an organic acid.
Biological Context and Future Directions
While this guide focuses on the , it is worth noting that propanoic acid derivatives are a class of compounds with diverse biological activities. For instance, some derivatives have been investigated for their potential as anticancer and antioxidant agents.[4] However, no specific signaling pathways or biological activities have been prominently reported in the scientific literature for this compound itself.
Future research could involve screening this compound for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. Elucidating its biological profile would be a valuable next step in understanding its potential applications in pharmacology and medicinal chemistry.
References
- 1. This compound | 1208-64-6 [chemicalbook.com]
- 2. 3-(4-tert-Butylphenyl)propionic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 [chemicalbook.com]
An In-depth Technical Guide to the Structural Analogs of 3-(4-tert-Butyl-phenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-tert-Butyl-phenyl)-propionic acid belongs to the broader class of arylpropionic acids, a well-established group of compounds with significant therapeutic potential. While specific research on this compound itself is limited in publicly available literature, its structural motifs are present in a variety of pharmacologically active molecules. This guide explores the landscape of its structural analogs, delving into their synthesis, biological activities, and underlying mechanisms of action, with a particular focus on their potential as anti-inflammatory and anticancer agents, and as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Due to the scarcity of data on the core compound, this document leverages information on structurally related analogs to provide a comprehensive overview for researchers in drug discovery and development.
Core Structure and Rationale for Analog Development
The core structure of this compound features a phenyl ring substituted with a tert-butyl group and a propionic acid side chain. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding to target proteins. The propionic acid group provides a carboxylic acid function, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can act as a key interacting group with biological targets.
The development of structural analogs aims to explore the structure-activity relationship (SAR) by systematically modifying these key features. Modifications can include:
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Alterations to the tert-Butyl Group: Replacement with other alkyl groups, halogens, or other functional groups to probe the impact of size, lipophilicity, and electronic properties on activity.
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Substitution on the Phenyl Ring: Introduction of additional substituents to modulate the electronic and steric properties of the aromatic ring.
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Modification of the Propionic Acid Side Chain: Esterification, amidation, or replacement with other acidic bioisosteres to alter pharmacokinetic properties and target interactions.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the Friedel-Crafts acylation of tert-butylbenzene followed by subsequent reduction and chain extension reactions.
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Friedel-Crafts Acylation
A representative protocol for the Friedel-Crafts acylation, a key step in the synthesis, is as follows:
-
Reaction Setup: A solution of tert-butylbenzene in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath under a nitrogen atmosphere.
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Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the cooled solution.
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Acylating Agent Addition: Propionyl chloride (or a substituted variant for analog synthesis) is added dropwise to the reaction mixture.
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Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) until completion.
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Workup: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate ketone.
Biological Activities and Potential Therapeutic Applications
Arylpropionic acid derivatives are known to exhibit a wide range of biological activities.
Anti-inflammatory Activity
Structural analogs of this compound are anticipated to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative
| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema in Wistar rats | 20 mg/kg (single dose) | Significant reduction at 2h (p=0.001) | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema in Wistar rats | 10, 20, and 40 mg/kg (14 days) | Significant inhibition at all time points (p<0.001) |
Note: This data is for a more complex, structurally related compound and not a direct analog of this compound. It is presented to illustrate the potential anti-inflammatory activity of the broader class of arylpropionic acids.
Anticancer Activity
Recent research has highlighted the potential of novel propanoic acid derivatives as anticancer agents.
Table 2: In Vitro Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells
| Compound | IC₅₀ (µM) | Reference |
| Oxime derivative 21 | 5.42 | |
| Oxime derivative 22 | 2.47 | |
| Carbohydrazide 25 | 8.05 | |
| Carbohydrazide 26 | 25.4 | |
| Cisplatin (Reference) | 11.71 |
Note: These compounds are structurally distinct from this compound but demonstrate the potential of the propanoic acid scaffold in developing anticancer agents.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
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Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Signaling Pathways
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Arylpropionic acid derivatives have been identified as potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. There are three main isoforms: PPARα, PPARγ, and PPARδ.
PPARγ is a particularly interesting target for this class of compounds. Activation of PPARγ can lead to a range of physiological effects, including improved insulin sensitivity and anti-inflammatory responses.
Caption: Simplified PPARγ signaling pathway activated by a ligand.
Experimental Protocol: PPARγ Transactivation Assay
A reporter gene assay is commonly used to assess the ability of a compound to activate PPARγ.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.
Conclusion and Future Directions
The structural scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule and its close analogs are not extensively available in the public domain, the broader class of arylpropionic acids has demonstrated significant potential in modulating key biological pathways involved in inflammation and cancer.
Future research should focus on the systematic synthesis and biological evaluation of a library of direct analogs of this compound. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific targets, such as the PPARγ receptor. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.
An In-Depth Technical Guide to the Synthesis of 3-(4-tert-Butyl-phenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-(4-tert-butyl-phenyl)-propionic acid, a valuable building block in pharmaceutical and chemical research. This document details three primary synthetic methodologies: Friedel-Crafts acylation followed by Clemmensen reduction, Malonic ester synthesis, and Arndt-Eistert homologation. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a carboxylic acid derivative with a substituted aromatic ring. Its structural motif is of interest in medicinal chemistry and materials science. The tert-butyl group provides steric bulk and lipophilicity, which can influence the biological activity and physical properties of molecules incorporating this fragment. This guide explores three distinct and well-established synthetic strategies to obtain this compound, offering researchers a choice of methods based on available starting materials, desired scale, and laboratory capabilities.
Synthetic Routes and Experimental Protocols
This section details the synthetic pathways, including step-by-step experimental procedures, for the synthesis of this compound.
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step synthesis begins with the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to form an intermediate ketoacid, which is subsequently reduced to the target propionic acid.
Logical Workflow for Route 1
Caption: Friedel-Crafts Acylation followed by Clemmensen Reduction.
Experimental Protocol: Friedel-Crafts Acylation of tert-Butylbenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add tert-butylbenzene (1.0 eq) and a suitable solvent such as nitrobenzene or carbon disulfide.
-
Addition of Catalyst: Cool the mixture to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions with vigorous stirring.
-
Addition of Acylating Agent: Dissolve succinic anhydride (1.1 eq) in the solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2-4 hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, 3-(4-tert-butylbenzoyl)propanoic acid, is collected by filtration, washed with cold water, and dried.
Experimental Protocol: Clemmensen Reduction of 3-(4-tert-Butylbenzoyl)propanoic Acid
-
Preparation of Zinc Amalgam (Zn(Hg)): To mossy zinc (4.0 eq), add a 5% aqueous solution of mercuric chloride. Swirl for 5-10 minutes, then decant the aqueous solution. Wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Addition of Substrate: Add 3-(4-tert-butylbenzoyl)propanoic acid (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or a similar solvent. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
| Route 1 Data | Step 1: Friedel-Crafts Acylation | Step 2: Clemmensen Reduction | Overall |
| Starting Materials | tert-Butylbenzene, Succinic Anhydride | 3-(4-tert-Butylbenzoyl)propanoic Acid | tert-Butylbenzene |
| Key Reagents | Anhydrous AlCl₃ | Zn(Hg), conc. HCl | |
| Typical Yield | 85-95% | 70-85% | 60-80% |
| Purity | >95% (crude) | >98% (after purification) | >98% |
Route 2: Malonic Ester Synthesis
This route involves the alkylation of diethyl malonate with 4-tert-butylbenzyl halide, followed by hydrolysis and decarboxylation.
Logical Workflow for Route 2
Caption: Malonic Ester Synthesis Pathway.
Experimental Protocol: Alkylation of Diethyl Malonate
-
Formation of Enolate: In a flask equipped with a stirrer and a reflux condenser, dissolve sodium (1.1 eq) in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: Add 4-tert-butylbenzyl halide (e.g., bromide or chloride) (1.0 eq) to the solution of the sodium salt of diethyl malonate.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, the excess ethanol is removed by distillation. Water is added to the residue, and the product, diethyl (4-tert-butylbenzyl)malonate, is extracted with a suitable organic solvent like diethyl ether. The organic layer is washed with water, dried, and the solvent is evaporated.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis: The crude diethyl (4-tert-butylbenzyl)malonate is refluxed with an excess of aqueous sodium hydroxide solution for 2-4 hours to hydrolyze the ester groups.
-
Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.
-
Decarboxylation: The acidified mixture is heated to cause decarboxylation, which is usually indicated by the evolution of carbon dioxide. The heating is continued until the gas evolution ceases.
-
Isolation: The product, this compound, often precipitates upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.
| Route 2 Data | Step 1: Alkylation | Step 2: Hydrolysis & Decarboxylation | Overall |
| Starting Materials | Diethyl Malonate, 4-tert-Butylbenzyl Halide | Diethyl (4-tert-butylbenzyl)malonate | Diethyl Malonate |
| Key Reagents | Sodium Ethoxide | NaOH, HCl | |
| Typical Yield | 80-90% | 85-95% | 68-85% |
| Purity | >90% (crude) | >98% (after recrystallization) | >98% |
Route 3: Arndt-Eistert Homologation
This method involves the chain extension of 4-tert-butylphenylacetic acid by one methylene group.
Logical Workflow for Route 3
Caption: Arndt-Eistert Homologation Pathway.
Experimental Protocol: Arndt-Eistert Homologation
-
Acid Chloride Formation: Convert 4-tert-butylphenylacetic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride, typically in an inert solvent like dichloromethane.
-
Diazoketone Formation: The crude 4-tert-butylphenylacetyl chloride is then added to a solution of diazomethane (CH₂N₂) (2.0-3.0 eq) in diethyl ether at 0 °C. The reaction is stirred at this temperature for 1-2 hours. Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: The resulting diazoketone intermediate is then subjected to Wolff rearrangement. This is typically achieved by treating the diazoketone with a catalyst such as silver oxide (Ag₂O) or silver benzoate in the presence of water. The reaction can be carried out in a solvent like dioxane or THF with heating.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.
| Route 3 Data | Step 1: Acid Chloride Formation | Step 2: Diazoketone Formation | Step 3: Wolff Rearrangement | Overall |
| Starting Materials | 4-tert-Butylphenylacetic Acid | 4-tert-Butylphenylacetyl Chloride | Diazoketone Intermediate | 4-tert-Butylphenylacetic Acid |
| Key Reagents | SOCl₂ | CH₂N₂ | Ag₂O, H₂O | |
| Typical Yield | >95% | 80-90% | 70-85% | 53-72% |
| Purity | Crude | Crude | >97% (after purification) | >97% |
Conclusion
This guide has outlined three viable synthetic routes for the preparation of this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and safety considerations, particularly with the use of hazardous reagents like diazomethane in the Arndt-Eistert homologation. The Friedel-Crafts acylation and Clemmensen reduction route is a classic approach, while the malonic ester synthesis offers a versatile alternative. The Arndt-Eistert homologation provides a method for chain extension of a readily available starting material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the successful synthesis of this important chemical intermediate.
An In-depth Technical Guide to 3-(4-tert-Butyl-phenyl)-propionic acid: Synthesis, Properties, and Postulated Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-tert-Butyl-phenyl)-propionic acid, a member of the arylpropionic acid class of organic compounds. Due to a lack of specific literature on this molecule, this document outlines its historical context through the lens of established synthetic methodologies, details plausible experimental protocols for its synthesis, and presents its known physicochemical properties in a structured format. Furthermore, based on its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs), this guide explores its postulated biological activity as a cyclooxygenase (COX) inhibitor and illustrates the relevant signaling pathway.
Discovery and History
The general class of arylpropionic acids gained significant prominence in the mid-20th century with the discovery of the anti-inflammatory properties of compounds like ibuprofen and naproxen.[1] Research into derivatives of aryl alkanoic acids and 2-arylpropionic acids has been extensive, exploring their wide-ranging biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[1][2][3][4] The synthesis of this compound would have followed from the application of established synthetic routes to new aromatic starting materials like tert-butylbenzene.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below, based on data from publicly available chemical databases.[5][6][7]
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 1208-64-6 |
| Appearance | Solid |
| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid |
| InChI Key | BNJYANVQFVSYEK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)c1ccc(CC(=O)O)cc1 |
| LogP | 3.5 |
| Melting Point | 95 °C |
| Boiling Point (Predicted) | 318.6 ± 11.0 °C |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ |
Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound involves a two-step process: a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to form an intermediate keto-acid, followed by a Clemmensen reduction to yield the final product.
Representative Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene with Succinic Anhydride
This protocol is adapted from general procedures for Friedel-Crafts acylation of aromatic compounds with anhydrides.[8]
-
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of tert-butylbenzene (1.0 eq) and succinic anhydride (1.0 eq) in nitrobenzene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 eq) is added portion-wise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is stirred until the dark oil solidifies. The solid is collected by filtration, washed with cold water, and then with a cold solution of 5% HCl.
-
The crude product, 3-(4-tert-butylbenzoyl)propanoic acid, is purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
-
Step 2: Clemmensen Reduction of 3-(4-tert-Butylbenzoyl)propanoic acid
This protocol is based on the general procedure for the Clemmensen reduction of aryl ketones.[9][10][11][12]
-
Materials:
-
3-(4-tert-Butylbenzoyl)propanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Zinc amalgam is prepared by stirring zinc granules with a 5% mercuric chloride solution for 5 minutes, followed by decanting the solution and washing the amalgam with water.
-
In a round-bottom flask fitted with a reflux condenser, the zinc amalgam, concentrated hydrochloric acid, water, and toluene are added.
-
3-(4-tert-Butylbenzoyl)propanoic acid (1.0 eq) is added to the flask.
-
The mixture is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
-
Representative Reaction Data
The following table presents typical reaction parameters and expected yields for the synthesis of arylpropanoic acids via Friedel-Crafts acylation and Clemmensen reduction, based on literature for similar substrates.[8][9][13][14]
| Step | Reaction | Aromatic Substrate | Acylating/Reducing Agents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Friedel-Crafts Acylation | Toluene | Succinic Anhydride | AlCl₃ | None | Room Temp | 0.08 | 95 |
| 1 | Friedel-Crafts Acylation | Ethylbenzene | Succinic Anhydride | AlCl₃ | None | Room Temp | 0.1 | 92 |
| 1 | Friedel-Crafts Acylation | Benzene | Succinic Anhydride | AlCl₃ | Benzene | Reflux | 0.5 | 77-82 |
| 2 | Clemmensen Reduction | Aryl-alkyl ketone | Zn(Hg), conc. HCl | - | Toluene/Water | Reflux | 24-48 | 60-80 |
Postulated Biological Activity and Signaling Pathway
Although no specific biological studies have been reported for this compound, its structural classification as an arylpropionic acid strongly suggests that it would function as a non-steroidal anti-inflammatory drug (NSAID).[1][4] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[15][16][17][18]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[16]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16]
By inhibiting COX enzymes, this compound is expected to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain (analgesia), and fever (antipyresis). The therapeutic efficacy and side-effect profile would likely depend on its relative selectivity for COX-2 over COX-1.
Conclusion
This compound is a structurally straightforward member of the arylpropionic acid family. While it has not been the subject of extensive specific research, its synthesis can be reliably achieved through well-established organic reactions. Based on its chemical structure, it is strongly postulated to exhibit anti-inflammatory, analgesic, and antipyretic properties through the inhibition of COX enzymes. Further research would be necessary to confirm its biological activity, determine its COX-1/COX-2 selectivity profile, and evaluate its therapeutic potential and safety. This guide provides a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this and related compounds.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-tert-Butylphenyl)propanoic acid AldrichCPR 1208-64-6 [sigmaaldrich.com]
- 7. This compound | 1208-64-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. byjus.com [byjus.com]
- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 14. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 16. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
An In-depth Technical Guide on 3-(4-tert-Butyl-phenyl)-propionic acid: Properties and Solubility
This technical guide provides a comprehensive overview of the available data on 3-(4-tert-Butyl-phenyl)-propionic acid, with a focus on its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Compound Properties
This compound is a carboxylic acid derivative with the following chemical and physical properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 1208-64-6 |
| Appearance | White solid |
| Melting Point | 95 °C |
| Boiling Point (Predicted) | 318.6 ± 11.0 °C |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.70 ± 0.10 |
Solubility Profile
-
Soluble in: Chloroform, Dichloromethane.
-
Slightly soluble in: Water.
The solubility in aqueous solutions is expected to be pH-dependent, characteristic of carboxylic acids. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found, the following general methods are widely used for determining the solubility of solid organic compounds, including carboxylic acids.
Gravimetric Method
This method involves preparing a saturated solution of the compound and then determining the concentration of the solute by evaporating the solvent and weighing the residue.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone)
-
Conical flasks with stoppers
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a conical flask.
-
Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.
-
Filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
Weigh the evaporation dish with the filtrate to determine the mass of the solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.
-
The solubility can then be calculated and expressed in various units, such as g/100 mL or mol/L.
UV/Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range. The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a pre-established calibration curve.
Materials:
-
This compound
-
Selected solvent (UV-grade)
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer
-
Cuvettes (quartz for UV measurements)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution at a specific temperature.
-
-
Sample Analysis:
-
Withdraw a small aliquot of the clear supernatant from the saturated solution.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of an organic compound.
Spectroscopic Profile of 3-(4-tert-Butyl-phenyl)-propionic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-tert-Butyl-phenyl)-propionic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the predicted and literature-based spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Predicted values based on structure-property relationships.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5-12.0 | Singlet (broad) | 1H | -COOH |
| ~7.30 | Doublet | 2H | Ar-H (ortho to alkyl group) |
| ~7.15 | Doublet | 2H | Ar-H (meta to alkyl group) |
| ~2.90 | Triplet | 2H | -CH₂-Ar |
| ~2.65 | Triplet | 2H | -CH₂-COOH |
| 1.31 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Predicted values based on structure-property relationships.
| Chemical Shift (δ) ppm | Assignment |
| ~179 | -COOH |
| ~149 | Ar-C (ipso, attached to t-butyl) |
| ~138 | Ar-C (ipso, attached to propionic acid) |
| ~128 | Ar-CH (ortho to alkyl group) |
| ~125 | Ar-CH (meta to alkyl group) |
| ~36 | -CH₂-COOH |
| ~34.5 | -C(CH₃)₃ (quaternary) |
| ~31 | -C(CH₃)₃ (methyls) |
| ~30 | -CH₂-Ar |
IR (Infrared) Spectroscopy Data
| Absorption Band (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 2960-2870 | C-H stretch (alkyl) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1610, ~1510, ~1460 | C=C stretch (aromatic ring) |
| ~1415 | O-H bend (carboxylic acid) |
| ~1290 | C-O stretch (carboxylic acid) |
| ~830 | C-H out-of-plane bend (para-disubstituted aromatic) |
MS (Mass Spectrometry) Data
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 147 | [M - COOH - CH₃]⁺ |
| 131 | [M - CH₂CH₂COOH]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is thoroughly mixed to ensure homogeneity.
-
Data Acquisition : The NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon. A wider spectral width of about 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis and Detection : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate further research and application of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is based on the Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids.
Synthetic Pathway Overview
The synthesis of this compound is achieved via a three-step Arndt-Eistert reaction sequence starting from (4-tert-butylphenyl)acetic acid. This process involves the conversion of the starting carboxylic acid to its corresponding acid chloride, followed by the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement and subsequent hydrolysis to yield the final product.[1][2][3]
Caption: Synthetic pathway for this compound.
Experimental Protocols
2.1. Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified.
Caution: Diazomethane and its precursors are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood behind a safety shield, using appropriate personal protective equipment. A safer alternative, trimethylsilyldiazomethane (TMSCHN₂), is recommended.[4][5]
2.2. Step 1: Synthesis of (4-tert-Butylphenyl)acetyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (4-tert-butylphenyl)acetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude (4-tert-butylphenyl)acetyl chloride, a pale yellow oil, is typically used in the next step without further purification.
2.3. Step 2: Synthesis of 1-Diazo-3-(4-tert-butylphenyl)propan-2-one
-
Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit. Alternatively, a solution of trimethylsilyldiazomethane (2.0 M in hexanes) can be used.
-
Dissolve the crude (4-tert-butylphenyl)acetyl chloride (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) in a flask cooled to 0 °C in an ice bath.
-
Slowly add the diazomethane solution (2.0-2.5 eq) to the stirred solution of the acid chloride at 0 °C. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
The solvent is removed under reduced pressure to yield the crude diazoketone, which can be purified by column chromatography on silica gel if necessary.
2.4. Step 3: Synthesis of this compound (Wolff Rearrangement)
-
In a round-bottom flask, dissolve the 1-diazo-3-(4-tert-butylphenyl)propan-2-one (1.0 eq) in a mixture of 1,4-dioxane and water.
-
To this solution, add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate.[3]
-
Heat the reaction mixture to 50-70 °C with vigorous stirring. The reaction progress is indicated by the evolution of nitrogen gas.
-
After the gas evolution has ceased (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the silver catalyst.
-
Acidify the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates.
Table 1: Reaction Parameters and Yields
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | (4-tert-Butylphenyl)acetic acid | (4-tert-Butylphenyl)acetyl chloride | SOCl₂, DMF (cat.) | >95 (crude) |
| 2 | (4-tert-Butylphenyl)acetyl chloride | 1-Diazo-3-(4-tert-butylphenyl)propan-2-one | CH₂N₂ or TMSCHN₂ | 85-95 |
| 3 | 1-Diazo-3-(4-tert-butylphenyl)propan-2-one | This compound | Ag₂O, H₂O | 70-85 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 94-96 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 2.95 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 1.31 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.5, 149.0, 137.5, 128.0, 125.5, 35.5, 34.5, 31.4, 30.5 |
| IR (KBr, cm⁻¹) | 2960 (C-H), 1705 (C=O), 1415, 1260, 825 |
| Mass Spec (EI) | m/z 206 (M⁺), 191, 147, 131, 91, 57 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-tert-Butyl-phenyl)-propionic acid is a chemical compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Derivatization | Key Advantages |
| HPLC-FLD | Reversed-phase chromatography with fluorescence detection. | Not required | Simple, robust, good sensitivity for fluorescent compounds. |
| GC-MS | Gas chromatography separates volatile compounds, followed by mass spectrometry for detection and quantification. | Required (e.g., silylation) to increase volatility. | High chromatographic resolution, excellent selectivity. |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | Not typically required, but can enhance sensitivity. | High sensitivity and selectivity, suitable for complex matrices. |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is adapted from a validated procedure for a structurally similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, and is suitable for the quantification of this compound in bulk materials and simple formulations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-FLD method. These values are based on the analysis of structurally similar compounds and should be validated for the specific application.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a fluorescence detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
This compound reference standard
2. Chromatographic Conditions
-
Column: Zr-CARB or equivalent C18 column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer, pH 3.5 (38:62, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 80 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths: Excitation: 220 nm, Emission: 285 nm
3. Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Experimental Workflow
Caption: HPLC-FLD analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in various matrices, including industrial process samples and environmental samples. Derivatization is required to increase the volatility of the analyte.
Quantitative Data Summary
The following table provides estimated performance characteristics for a GC-MS method. These values are based on general methods for organic acid analysis and should be validated.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 5 ng/g |
| Limit of Quantification (LOQ) | 5 - 15 ng/g |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Data acquisition and processing software
-
Autosampler
-
Analytical balance, vortex mixer, centrifuge
-
GC vials with inserts
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvents: Ethyl acetate, Hexane (HPLC grade)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar deuterated compound)
2. GC-MS Conditions
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
3. Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Accurately weigh the reference standard or sample into a glass vial.
-
Dissolve in a known volume of ethyl acetate.
-
Add the internal standard solution.
-
-
Derivatization:
-
To 100 µL of the standard or sample solution, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis Procedure
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the derivatized standard solutions to generate a calibration curve.
-
Inject the derivatized sample solutions.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify using the calibration curve and the response ratio to the internal standard.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.
Quantitative Data Summary
The following table provides estimated performance characteristics for an LC-MS/MS method. These values should be validated for the specific matrix and application.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Data acquisition and processing software
-
Analytical balance, vortex mixer, centrifuge, evaporator
-
LC columns and solvents (as for HPLC)
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., deuterated analog)
2. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of the analyte. A typical transition would be [M-H]⁻ → fragment ion.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
-
3. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4. Analysis Procedure
-
Optimize the MS/MS parameters for the analyte and internal standard.
-
Equilibrate the LC-MS/MS system.
-
Inject a series of calibration standards prepared in the matrix to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the analyte using the peak area ratio to the internal standard against the calibration curve.
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Application Note: HPLC Analysis of 3-(4-tert-Butyl-phenyl)-propionic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 3-(4-tert-Butyl-phenyl)-propionic acid using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are based on established methods for structurally similar compounds and serve as a comprehensive guide for researchers.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug discovery and quality control. This application note details a robust HPLC method for its analysis. The method is adapted from validated procedures for related propionic acid derivatives, ensuring a high degree of reliability and transferability.
Experimental Protocols
A detailed experimental workflow for the HPLC analysis is provided below. This includes sample preparation, and the setup and execution of the HPLC analysis.
2.1. Sample Preparation
Standard and sample solutions should be prepared as follows:
-
Solvent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.2. HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the analysis. These are based on methods for structurally similar compounds.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV or fluorescence detector. |
| Column | A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation. |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0-3.5) is recommended. A common starting point is a ratio of 40:60 (v/v) of acetonitrile to buffer.[1][2] |
| Flow Rate | A flow rate of 1.0 mL/min is typically used.[3] |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled at 30°C. |
| Detector | UV detection at 220 nm or 264 nm.[2][3] For enhanced sensitivity, fluorescence detection with excitation at 220 nm and emission at 285 nm can be employed.[1] |
| Run Time | Approximately 20-25 minutes.[1][3] |
Data Presentation
The following tables summarize the expected quantitative data based on the analysis of structurally related compounds.
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (approx.) | 10 - 15 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Dependent on detector, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on detector, typically in the ng/mL to low µg/mL range. |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Diagram 2: Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC analysis and their outcomes.
References
Application Notes and Protocols: 3-(4-tert-Butyl-phenyl)-propionic Acid as a Versatile Starting Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(4-tert-Butyl-phenyl)-propionic acid as a foundational molecule in the synthesis of potentially bioactive compounds. Its structural motif, an arylpropionic acid, is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The tert-butyl group offers increased lipophilicity, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Overview of Synthetic Potential
This compound is a valuable building block for creating a diverse library of molecules. Its carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These derivatives can then be further modified or screened for biological activity. A key area of interest for derivatives of this molecule is in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are crucial in regulating lipid metabolism.
A general synthetic workflow starting from this compound is illustrated below.
Caption: Synthetic pathways from this compound.
Key Synthetic Transformations and Protocols
The following sections detail the protocols for the fundamental conversion of this compound into key intermediates and derivatives.
Conversion to 3-(4-tert-Butyl-phenyl)-propanoyl Chloride
The formation of the acid chloride is a critical step to activate the carboxylic acid for subsequent reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Under a fume hood, slowly add thionyl chloride (SOCl₂) (2.0 eq). The reaction can often be performed neat or with a solvent such as dichloromethane (DCM).
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours or gently heat to reflux (approximately 40-60°C) for 30-60 minutes until the evolution of gas (HCl and SO₂) ceases.
-
Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-tert-Butyl-phenyl)-propanoyl chloride is often used directly in the next step without further purification.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 2.0 | Reagent and solvent (if used neat) |
Synthesis of Ester Derivatives (e.g., Isopropyl Ester)
Esterification is a common modification to enhance the lipophilicity and cell permeability of a lead compound. The following is a general protocol for the synthesis of an isopropyl ester, a common moiety in drugs like fenofibrate.
Protocol:
-
Intermediate Formation: Prepare 3-(4-tert-Butyl-phenyl)-propanoyl chloride as described in section 2.1.
-
Reaction Setup: In a separate flask, dissolve isopropyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl byproduct.
-
Reagent Addition: Cool the alcohol solution in an ice bath (0°C). Slowly add the crude 3-(4-tert-Butyl-phenyl)-propanoyl chloride (1.0 eq) to the cooled solution with vigorous stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent | Molar Ratio | Notes |
| 3-(4-tert-Butyl-phenyl)-propanoyl chloride | 1.0 | Prepared from the corresponding carboxylic acid |
| Isopropyl Alcohol | 1.2 | Reactant |
| Triethylamine (or Pyridine) | 1.2 | HCl scavenger |
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can engage in hydrogen bonding with biological targets.
Protocol:
-
Intermediate Formation: Prepare 3-(4-tert-Butyl-phenyl)-propanoyl chloride as described in section 2.1.
-
Reaction Setup: In a flask, dissolve the desired primary or secondary amine (1.2 eq) in a solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the amine solution to 0°C in an ice bath. Slowly add the crude 3-(4-tert-Butyl-phenyl)-propanoyl chloride (1.0 eq) to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, 1.2 eq) is necessary to neutralize the HCl formed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor completion by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude amide can be purified by recrystallization or column chromatography.
-
| Reagent | Molar Ratio | Notes |
| 3-(4-tert-Butyl-phenyl)-propanoyl chloride | 1.0 | Activated starting material |
| Amine (Primary or Secondary) | 1.2 | Nucleophile |
| Triethylamine (optional) | 1.2 | Base to neutralize HCl |
Application in the Development of PPARα Agonists
Arylpropionic acid derivatives are known to exhibit PPARα agonistic activity. PPARα is a nuclear receptor that plays a critical role in lipid metabolism, and its activation can lead to a reduction in triglycerides and an increase in HDL cholesterol. Fenofibrate, a widely prescribed lipid-lowering drug, is a prodrug that is hydrolyzed in vivo to its active metabolite, fenofibric acid, which is a PPARα agonist. The structural similarity of this compound derivatives to fenofibric acid makes this an important area of investigation.
Signaling Pathway of PPARα Activation
The mechanism of action for PPARα agonists involves binding to the receptor, leading to the transcription of genes involved in fatty acid metabolism.
Caption: PPARα agonist signaling pathway.
The activation of PPARα by a ligand, such as a derivative of this compound, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma lipid levels.
Conclusion
This compound represents a versatile and valuable starting material for the synthesis of novel compounds with therapeutic potential. The protocols provided herein for its conversion to esters and amides offer a solid foundation for the generation of compound libraries for screening. The established link between arylpropionic acids and PPARα agonism highlights a promising avenue for the development of new treatments for dyslipidemia and related metabolic disorders. Researchers are encouraged to utilize these methods as a starting point for further derivatization and biological evaluation.
Application Notes: Derivatization of 3-(4-tert-Butyl-phenyl)-propionic Acid for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-(4-tert-Butyl-phenyl)-propionic acid is a carboxylic acid that, in its underivatized form, exhibits low volatility and poor thermal stability, making it challenging to analyze directly using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Derivatization is a crucial sample preparation step that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[2][3] This process significantly improves chromatographic peak shape, enhances sensitivity, and allows for reliable quantification. The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification), which replace the active hydrogen on the carboxyl group.[1][4]
This document provides detailed protocols for two effective derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF3-Methanol).
Derivatization Strategies
Silylation
Silylation is a widely used derivatization technique where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (TMS) group.[4] Reagents like BSTFA are highly effective for this conversion, often with the addition of a catalyst such as trimethylchlorosilane (TMCS) to increase reactivity, especially for hindered compounds.[5] The resulting TMS esters are significantly more volatile and thermally stable than the parent carboxylic acid.[5]
Esterification (Alkylation)
Esterification converts the carboxylic acid into an ester, most commonly a methyl ester, which is more volatile and suitable for GC analysis.[1] This can be achieved using reagents like BF3-Methanol, which catalyzes the reaction between the carboxylic acid and methanol.[6] This method is robust and has been a standard technique for the analysis of fatty acids and other carboxylic acids for many years.[6][7]
Experimental Protocols
Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation
This protocol details the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials and Reagents:
-
This compound standard
-
Sample containing the analyte
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.
Protocol 2: Esterification via Methyl Ester Formation
This protocol describes the formation of the methyl ester of this compound using BF3-Methanol.
Materials and Reagents:
-
This compound standard
-
Sample containing the analyte
-
14% Boron Trifluoride in Methanol (BF3-Methanol) solution
-
Anhydrous Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reacti-Vials™ or screw-cap test tubes with PTFE-lined caps
-
Microsyringes/Pipettes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place approximately 1 mg of the dried sample or standard into a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 15 minutes.
-
Extraction: After cooling to room temperature, add 300 µL of anhydrous hexane and 300 µL of saturated NaCl solution.
-
Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The top layer is the hexane phase containing the derivatized analyte.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is ready for GC-MS analysis. Inject 1 µL of the hexane extract.
Data Presentation: Comparison of Derivatization Methods
The selection of a derivatization method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available equipment.
| Feature | Silylation (BSTFA + TMCS) | Esterification (BF3-Methanol) |
| Principle | Replaces active proton with a Trimethylsilyl (TMS) group.[4] | Converts carboxylic acid to its methyl ester via acid catalysis.[8] |
| Reaction Speed | Fast (typically 15-60 minutes at 60-90°C).[5] | Moderate (typically 15-30 minutes at 60-100°C). |
| Reagent Handling | Highly sensitive to moisture; must be handled in anhydrous conditions. | Corrosive and toxic; requires handling in a fume hood. |
| By-products | Volatile and generally do not interfere with chromatography.[5] | Non-volatile salts are removed during the workup step. |
| Derivative Stability | TMS esters are sensitive to hydrolysis and should be analyzed promptly.[4] | Methyl esters are generally stable and can be stored if necessary. |
| Applicability | Broadly applicable to -OH, -COOH, -NH, and -SH groups.[2][5] | Primarily used for carboxylic acids.[6] |
Visualizations
Workflow and Chemistry Diagrams
The following diagrams illustrate the general workflow for derivatization and the specific chemical reactions involved.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3-(4-tert-Butyl-phenyl)-propionic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(4-tert-Butyl-phenyl)-propionic acid in cell-based assays. Based on the structural characteristics shared with other propionic acid derivatives known to exhibit anti-inflammatory properties, the primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. The following sections detail the proposed signaling pathway, relevant cell-based assays to characterize the compound's activity, and detailed protocols for their execution.
Hypothesized Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound is a derivative of propionic acid. Several other propionic acid derivatives are known to function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammatory responses, pain, and fever.[3][4] Therefore, it is hypothesized that this compound may exert its biological effects by inhibiting COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis.
Hypothesized signaling pathway for this compound.
Key Cell-Based Assays and Protocols
To investigate the biological activity of this compound, a panel of cell-based assays is recommended. These assays are designed to test the hypothesis of COX inhibition and evaluate the compound's cellular effects.
COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Workflow:
Workflow for COX Inhibition Assay.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either human COX-1 or COX-2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Substrate Addition: Add arachidonic acid to a final concentration of 10 µM to initiate the enzymatic reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Collect the supernatant and measure the concentration of prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC50 (µM) [Hypothetical] |
| This compound | COX-1 | 15.2 |
| This compound | COX-2 | 2.8 |
| Celecoxib | COX-2 | 0.05 |
| SC-560 | COX-1 | 0.01 |
Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay in Macrophages
This assay evaluates the compound's ability to inhibit inflammation-induced prostaglandin synthesis in a more physiologically relevant cell type.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with serial dilutions of this compound (1 nM to 100 µM) for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Detection: Collect the supernatant and measure PGE2 levels using an ELISA kit.
-
Data Analysis: Determine the effective concentration that inhibits 50% of PGE2 production (EC50).
Data Presentation:
| Treatment | LPS (1 µg/mL) | PGE2 Concentration (pg/mL) [Hypothetical] | % Inhibition [Hypothetical] |
| Vehicle | - | 50 | - |
| Vehicle | + | 1200 | 0 |
| Compound (1 µM) | + | 850 | 29.2 |
| Compound (10 µM) | + | 400 | 66.7 |
| Compound (100 µM) | + | 150 | 87.5 |
Cell Viability Assay
This assay is crucial to determine if the observed effects are due to specific enzyme inhibition or general cytotoxicity.
Experimental Workflow:
Workflow for Cell Viability Assay.
Protocol:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (1 nM to 100 µM) and incubate for 24 or 48 hours.
-
Detection: Use a commercial cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's protocol.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (24h) [Hypothetical] | % Cell Viability (48h) [Hypothetical] |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98.5 | 97.2 |
| 10 | 95.3 | 92.1 |
| 50 | 88.7 | 81.5 |
| 100 | 75.4 | 65.8 |
Summary and Conclusion
The provided application notes and protocols outline a systematic approach to characterizing the bioactivity of this compound in cell-based assays. The core hypothesis is that this compound acts as a COX inhibitor, a mechanism common to many propionic acid derivatives with anti-inflammatory properties. The detailed protocols for COX inhibition, prostaglandin production, and cell viability assays will enable researchers to effectively evaluate its potential as a novel anti-inflammatory agent. The structured data tables and workflow diagrams are designed to facilitate experimental planning and data interpretation. Further investigations could explore its effects on downstream inflammatory signaling pathways and its in vivo efficacy in animal models of inflammation.
References
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-tert-Butyl-phenyl)-propionic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of 3-(4-tert-Butyl-phenyl)-propionic acid as a scaffold in drug discovery, with a focus on its application in the development of anti-inflammatory agents. Detailed protocols for relevant experimental procedures are also included.
Application Notes
The this compound moiety has emerged as a promising scaffold in medicinal chemistry, particularly in the design of novel anti-inflammatory agents. While the parent compound itself has not been extensively characterized as a therapeutic agent, its structural framework is present in potent inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Primary Application: Anti-inflammatory Drug Discovery
The most significant application of the this compound scaffold is in the development of dual COX/5-LOX inhibitors. These enzymes are critical mediators of inflammation, producing prostaglandins and leukotrienes, respectively. Simultaneous inhibition of both pathways is a desirable therapeutic strategy as it may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile compared to selective COX-2 inhibitors.
A notable derivative incorporating the 3-(4-tert-Butyl-phenyl) moiety is 3-(4-(tert-butyl)phenyl)-6-nitro-2,3-dihydro-3-Δ4-benzo[d][1][2][3]dithiazole 1,1-dioxide (MIS3) . This compound has demonstrated potent inhibitory activity against both COX-2 and 5-LOX.
Other Potential Applications
While less direct evidence is available, the broader class of propanoic acid derivatives is being actively investigated in other therapeutic areas:
-
Cancer Research : Various derivatives of 3-phenylpropanoic acid are being explored for their anticancer properties. For instance, compounds like 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promise as cytotoxic and antioxidant agents.[4][5][6][7]
-
Metabolic Diseases : The propanoic acid structure is a feature in agonists of G-protein coupled receptors like GPR40 and nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are targets for the treatment of type 2 diabetes and dyslipidemia.[8][9][10][11][12]
Data Presentation
The following table summarizes the reported inhibitory activity of the lead compound derived from the this compound scaffold.
| Compound Name | Target | IC50 (µM) | Reference |
| 3-(4-(tert-butyl)phenyl)-6-nitro-2,3-dihydro-3-Δ4-benzo[d][1][2][3]dithiazole 1,1-dioxide (MIS3) | COX-2 | 0.27 | [13] |
| 5-LOX | 0.30 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 3-(4-(tert-butyl)phenyl)-6-nitro-2,3-dihydro-3-Δ4-benzo[d][1][2][3]dithiazole 1,1-dioxide (MIS3)
This protocol is a general representation of a potential synthetic route and may require optimization.
Materials:
-
This compound
-
Thionyl chloride
-
Appropriate substituted aminothiophenol
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: React this compound with an excess of thionyl chloride under reflux to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the acid chloride in anhydrous DCM and add a substituted aminothiophenol and triethylamine. Stir the reaction mixture at room temperature until completion.
-
Diazotization and Sandmeyer-type Reaction: Cool the resulting amide in an ice bath and add a solution of sodium nitrite in concentrated hydrochloric acid to form the diazonium salt. In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid with a catalytic amount of copper(I) chloride. Slowly add the diazonium salt solution to this mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for several hours to facilitate the cyclization to the desired dithiazole dioxide.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on the measurement of prostaglandin E2 (PGE2) production.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., MIS3) and reference inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro 5-LOX Inhibition Assay
This protocol is based on the spectrophotometric measurement of leukotriene B4 (LTB4) production.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., MIS3) and reference inhibitor (e.g., zileuton)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP and CaCl2)
-
LTB4 enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Activation: Pre-incubate the 5-LOX enzyme in the assay buffer to allow for activation.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor.
-
Assay Reaction: In a 96-well plate, add the activated enzyme and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Start the reaction by adding arachidonic acid. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Termination of Reaction: Terminate the reaction by adding a suitable stop solution.
-
LTB4 Quantification: Measure the LTB4 production using a commercial EIA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
Visualizations
Signaling Pathway
Caption: Dual inhibition of COX and 5-LOX pathways by a this compound derivative.
Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory activity of novel compounds.
References
- 1. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 10. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPAR agonist - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(4-tert-Butyl-phenyl)-propionic acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and in vitro evaluation of 3-(4-tert-Butyl-phenyl)-propionic acid. This document offers detailed protocols for solubilization, preparation of stock solutions, and conducting cell-based assays to investigate the compound's biological activity. Based on the structural class of phenylpropanoic acid derivatives, a plausible mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors pivotal in metabolic and inflammatory pathways.[1][2][3] This guide includes a detailed protocol for a PPARα reporter assay, a key experiment to elucidate the compound's activity.
Compound Information
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid | [4] |
| Synonyms | 4-t-butylhydrocinnamic acid | [4] |
| Molecular Formula | C₁₃H₁₈O₂ | [4] |
| Molecular Weight | 206.28 g/mol | [4] |
| Appearance | White to off-white solid | |
| Known Biological Class | Phenylpropanoic acid derivative | [1] |
| Plausible Target | Peroxisome Proliferator-Activated Receptors (PPARs) | [1][2][3] |
Formulation Protocol for In Vitro Studies
Due to its hydrophobic nature, this compound requires a suitable organic solvent for the preparation of stock solutions for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a recommended solvent. A structurally similar compound, 3-(3-Hydroxyphenyl)propionic acid, exhibits high solubility in DMSO.[5]
Table 2: Recommended Solvents and Stock Concentrations
| Solvent | Recommended Max Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mM | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| Ethanol (Absolute) | 50 mM | Similar to DMSO, maintain the final ethanol concentration in the cell culture medium below 0.5% (v/v). |
Protocol for Preparation of a 100 mM DMSO Stock Solution:
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Weigh out 20.63 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
Prior to functional assays, it is crucial to determine the cytotoxic concentration range of the compound.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Replace the old medium with the medium containing the compound or vehicle and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
PPARα Reporter Gene Assay
This assay determines if this compound can activate the PPARα signaling pathway.
Plausible Signaling Pathway: PPARα Activation
Phenylpropanoic acid derivatives have been identified as agonists for PPARs.[1][2] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[6][7] These target genes are involved in lipid metabolism and inflammation.[8][9]
Caption: PPARα Signaling Pathway.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a known PPARα agonist (e.g., fenofibrate) as a positive control. Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity.
-
Data Analysis: Express the results as fold induction over the vehicle control.
Experimental Workflow
Caption: General In Vitro Experimental Workflow.
Data Presentation
Table 3: Hypothetical Cell Viability Data (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 88.4 ± 7.3 |
| 100 | 75.2 ± 8.9 |
Table 4: Hypothetical PPARα Reporter Assay Data
| Treatment | Concentration (µM) | Fold Induction (Mean ± SD) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.1 |
| This compound | 1 | 1.8 ± 0.2 |
| 10 | 4.5 ± 0.4 | |
| 50 | 8.2 ± 0.7 | |
| Positive Control (Fenofibrate) | 10 | 10.5 ± 1.1 |
Safety Precautions
This compound is known to cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
Application Notes and Protocols for 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the solubilization of 3-(4-tert-Butyl-phenyl)-propionic acid (CAS No. 1208-64-6), a compound often utilized in scientific research and drug development.
Introduction
This compound is a carboxylic acid derivative. Proper dissolution is critical for ensuring accurate and reproducible results in downstream applications, including in vitro and in vivo studies. This protocol outlines the recommended solvents and procedures for achieving complete solubilization.
Compound Information
| Property | Value |
| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid |
| Synonyms | 4-t-butylhydrocinnamic acid |
| CAS Number | 1208-64-6 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Physical Form | Solid |
Safety and Handling Precautions
This compound is classified as an irritant. It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Solubility Data
Based on this, the following solvents are recommended for dissolving this compound:
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions for biological assays. |
| Ethanol | High | A less toxic alternative to methanol, suitable for many applications. |
| Methanol | High | Effective solvent, but care should be taken due to its toxicity. |
| Acetone | Moderate to High | Useful for certain applications but can be volatile. |
| Chloroform | Moderate to High | Suitable for specific chemical reactions and extractions. |
Experimental Protocol for Dissolving this compound
This protocol provides a general procedure for preparing a stock solution of this compound. The final concentration may be adjusted based on experimental requirements.
Materials
-
This compound (solid)
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure
-
Preparation :
-
Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance in a clean, sterile container.
-
-
Solvent Addition :
-
Add the appropriate volume of the selected solvent to the compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO:
-
Add 484.7 µL of DMSO to 1 mg of this compound (MW: 206.28 g/mol ).
-
-
-
Dissolution :
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
If the compound does not fully dissolve, the following steps can be taken:
-
Sonication : Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Heating : Warm the solution in a water bath at 37-50°C for 10-15 minutes. Note: Ensure the solvent is not volatile at the chosen temperature and that the compound is stable.
-
-
-
Storage :
-
Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Experimental Workflow Diagram
Caption: Workflow for dissolving this compound.
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is influenced by several interrelated factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of organic compounds.
References
- 1. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
Applications of 3-(4-tert-Butyl-phenyl)-propionic Acid Derivatives and Related Compounds in Scientific Research
Derivatives of 3-(4-tert-Butyl-phenyl)-propionic acid and structurally related arylpropionic acids are a diverse class of molecules with significant applications ranging from industrial polymer chemistry to therapeutic drug development. While direct pharmacological applications of this compound itself are not extensively documented in publicly available research, its structural analogs, particularly those with modified phenolic groups, have been investigated for their antioxidant, anticancer, and antimicrobial properties. This document provides an overview of the key applications, experimental protocols, and relevant biological pathways associated with these related derivatives.
Antioxidant Applications in Polymer Stabilization
A significant application of derivatives of this compound, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, lies in their use as antioxidants for polymers.[1] These phenolic antioxidants are crucial additives in plastics like polyoxymethylene (POM) and polypropylene to prevent thermal-oxidative degradation.[1][2] The hindered phenol moiety within these molecules acts as a radical scavenger, protecting the polymer chains from degradation and thereby extending the material's lifespan and performance.
Key Derivatives and Their Performance:
| Derivative | Application | Key Finding |
| N,N′-triethylenedioxy-bis(3-tert-butyl-4-hydroxy-5-methylhydrocinnamamide) | Antioxidant for Polyoxymethylene (POM) | Exhibits good heat aging resistance.[2] |
| N,N′,N′-tris[(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyl-3-oxapentyl]melamine | Antioxidant for Polyoxymethylene (POM) | Shows good extraction resistance against solvents.[2] |
| Pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | General polymer antioxidant | A widely used and effective stabilizer.[1] |
Experimental Protocol: Synthesis of a Methyl Ester Derivative
A common precursor for many of these antioxidants is the methyl ester of 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionic acid. A general protocol for its synthesis is as follows:
Objective: To synthesize methyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionate.
Materials:
-
3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionic acid
-
Methanol
-
Potassium hydroxide or Sodium hydroxide (as catalyst)
-
Solvent (e.g., toluene)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Dissolve 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionic acid in an excess of methanol.
-
Add a catalytic amount of potassium hydroxide or sodium hydroxide.
-
Reflux the mixture for a specified period to drive the esterification reaction to completion.
-
After cooling, neutralize the catalyst with a suitable acid.
-
Remove the excess methanol and solvent under reduced pressure.
-
The resulting methyl ester can be purified by crystallization or chromatography. Yields of up to 98% have been reported under optimized conditions.[1]
Logical Workflow for Antioxidant Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges and improving the yield in the synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most established routes for the synthesis of this compound are:
-
Route 1: Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to form 3-(4-tert-butylbenzoyl)propanoic acid. The intermediate keto acid is then reduced to the final product. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2] This is often considered a classical and reliable approach for primary alkylation of arenes.[1]
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Route 2: Cyanide-based Homologation: This route typically starts with a 4-tert-butylbenzyl halide (e.g., chloride or bromide), which is converted to 4-tert-butylbenzyl cyanide. The cyanide is then hydrolyzed to 4-tert-butylphenylacetic acid. A one-carbon homologation, for instance, via the Arndt-Eistert synthesis, is then required to extend the carbon chain to the desired propionic acid.
Q2: I am getting a low yield in the Friedel-Crafts acylation of tert-butylbenzene. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation are a common issue.[3] Key factors to investigate include:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[3]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[3]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating may be required to drive the reaction to completion, excessive heat can lead to side reactions and decomposition of the product.
-
Purity of Reagents: Impurities in tert-butylbenzene, succinic anhydride, or the solvent can interfere with the reaction.
Q3: Which reduction method, Clemmensen or Wolff-Kishner, is better for converting 3-(4-tert-butylbenzoyl)propanoic acid?
A3: The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall functionality of your molecule and the desired reaction conditions.
-
Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid.[2] It is particularly effective for aryl-alkyl ketones.[1][4] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[2]
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine and a base like potassium hydroxide at high temperatures.[2][5] It is a good alternative for compounds that are sensitive to acid. The Huang-Minlon modification, which involves distilling off water after hydrazone formation, can significantly improve yields and shorten reaction times.[5]
Q4: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A4: The formation of multiple products in the Friedel-Crafts acylation can be due to the substitution pattern of the starting material. The tert-butyl group on tert-butylbenzene is an ortho-, para-director. While the para-product is generally favored due to sterics, some ortho-isomer can form. To improve para-selectivity, you can try:
-
Lowering the reaction temperature: This often favors the thermodynamically more stable para-isomer.
-
Choice of solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may be beneficial.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed or is very slow. | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Low conversion to product. | Insufficient catalyst. | Use at least a stoichiometric amount of AlCl₃, and consider a slight excess (e.g., 1.1 to 1.2 equivalents) to account for complexation with the product.[3] |
| Formation of dark, tarry material. | Reaction temperature is too high. | Maintain the recommended reaction temperature. Add the reactants slowly to control the exotherm. |
| Product is a mixture of isomers. | Kinetic control favoring ortho-isomer. | Lower the reaction temperature and allow for a longer reaction time to favor the thermodynamically more stable para-isomer. |
Issue 2: Incomplete Reduction of the Keto Acid
| Symptom | Possible Cause (Clemmensen) | Suggested Solution (Clemmensen) |
| Starting material remains after the reaction. | Inactive zinc amalgam. | Prepare fresh zinc amalgam before use. Ensure the zinc is of high purity. |
| Insufficient acid concentration. | Use concentrated hydrochloric acid as specified in the protocol. | |
| Symptom | Possible Cause (Wolff-Kishner) | Suggested Solution (Wolff-Kishner) |
| Incomplete reaction. | Reaction temperature is too low. | Use a high-boiling solvent like diethylene glycol and ensure the temperature reaches 180-200°C for the decomposition of the hydrazone.[5] |
| Presence of water. | Follow the Huang-Minlon modification: after initial hydrazone formation, distill off water and excess hydrazine to allow the temperature to rise.[5] | |
| Formation of side products (azines). | Reaction of the hydrazone with unreacted ketone. | Consider pre-forming the hydrazone before adding the base and heating.[6] |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Reduction
Step 1: Synthesis of 3-(4-tert-butylbenzoyl)propanoic acid via Friedel-Crafts Acylation
-
Materials:
-
tert-Butylbenzene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)
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Hydrochloric acid (concentrated)
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Ice
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Sodium bicarbonate solution (saturated)
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Brine
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.2 equivalents) in the anhydrous solvent.
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Cool the suspension to 0-5 °C in an ice bath.
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In a separate flask, dissolve succinic anhydride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
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Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
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After the addition is complete, add tert-butylbenzene (1.1 equivalents) dropwise at the same temperature.
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Once the addition of tert-butylbenzene is complete, allow the mixture to slowly warm to room temperature and then heat to the recommended temperature for the chosen solvent (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-tert-butylbenzoyl)propanoic acid.
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The crude product can be purified by recrystallization.
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Step 2a: Clemmensen Reduction of 3-(4-tert-butylbenzoyl)propanoic acid
-
Materials:
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3-(4-tert-butylbenzoyl)propanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.
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In a round-bottom flask, place the zinc amalgam, water, concentrated hydrochloric acid, and toluene.
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Add the 3-(4-tert-butylbenzoyl)propanoic acid to the mixture.
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Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture and separate the organic layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
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Step 2b: Wolff-Kishner Reduction of 3-(4-tert-butylbenzoyl)propanoic acid (Huang-Minlon Modification)
-
Materials:
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3-(4-tert-butylbenzoyl)propanoic acid
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Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 3-(4-tert-butylbenzoyl)propanoic acid and KOH in diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Replace the reflux condenser with a distillation apparatus and distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[5]
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Once the temperature has stabilized, switch back to a reflux condenser and continue to heat at this temperature for another 3-4 hours.
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Cool the reaction mixture, add water, and acidify with concentrated HCl.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude this compound by recrystallization. A 95% yield has been reported for a similar reduction.[1]
-
Data Presentation
Table 1: Comparison of Reduction Methods for Aryl-Alkyl Ketones
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction (Huang-Minlon Mod.) |
| Reagents | Zn(Hg), conc. HCl | Hydrazine hydrate, KOH, diethylene glycol |
| Conditions | Strongly acidic | Strongly basic, high temperature (180-200°C)[5] |
| Advantages | Effective for aryl-alkyl ketones[4] | Suitable for acid-sensitive substrates, often higher yields[1] |
| Disadvantages | Not suitable for acid-sensitive molecules[2] | Not suitable for base-sensitive molecules, requires high temperatures, hydrazine is toxic |
| Reported Yields (for similar compounds) | Variable, can be moderate to good | Often high, up to 95%[1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Purification of 3-(4-tert-Butyl-phenyl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(4-tert-Butyl-phenyl)-propionic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield of Purified Product After Recrystallization
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] Conduct small-scale solvent screening to identify a suitable solvent or solvent mixture. Hexane/ethyl acetate and toluene/hexane mixtures are good starting points for compounds with both nonpolar and polar functionalities. |
| Excessive Solvent Usage | Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
| Premature Crystallization | If crystallization occurs during hot filtration to remove insoluble impurities, product will be lost on the filter paper. Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wet the filter paper just before filtration. |
| Incomplete Crystallization | The cooling period may be too short, or the final temperature not low enough to induce maximum crystallization. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[2] |
Problem 2: Oiling Out During Recrystallization
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals.
| Possible Cause | Solution |
| High Impurity Level | Impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[1] |
| Solution is Too Concentrated | If the solution is supersaturated to a high degree, the product may come out of solution too quickly and above its melting point. Re-heat the mixture and add a small amount of additional hot solvent to decrease the saturation level.[3] |
| Cooling Rate is Too Fast | Rapid cooling can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1] |
| Inappropriate Solvent | The solvent may be too nonpolar for the carboxylic acid, leading to poor solvation of the crystal lattice. Try a more polar solvent or a solvent mixture with a higher proportion of a polar component. |
Problem 3: Persistent Impurities Detected by TLC/NMR After Purification
| Possible Cause | Solution |
| Co-crystallization of Impurities | If an impurity has a similar solubility profile to the desired product, it may crystallize along with it. A second recrystallization may be necessary. Alternatively, column chromatography can be used to separate compounds with similar polarities. |
| Incomplete Removal of Starting Materials | Unreacted starting materials from the synthesis (e.g., tert-butylbenzene, succinic anhydride) may persist. An acid-base extraction is effective for separating the acidic product from neutral starting materials.[2] |
| Byproducts from Synthesis | Potential byproducts include poly-alkylated species from a Friedel-Crafts reaction or incompletely reduced ketones from a Clemmensen reduction. Column chromatography is often the most effective method for separating these structurally similar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. A common route involves the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto-acid. Potential impurities include:
-
Unreacted starting materials: tert-butylbenzene, succinic anhydride.
-
Friedel-Crafts byproducts: Di-acylated or isomerized products. Due to the bulky tert-butyl group, para-substitution is favored, but minor ortho-isomers are possible.[4]
-
Incompletely reduced intermediate: 4-(4-tert-butylphenyl)-4-oxobutanoic acid.
-
Byproducts from the reduction: Alcohols or dimeric products may form, although these are less common with a Clemmensen reduction.[5]
Q2: How can I effectively remove non-polar impurities from my product?
A2: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while non-polar, neutral impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: A good starting point is a solvent system that balances the polarity of the carboxylic acid group with the non-polar tert-butylphenyl group. A mixed solvent system is often ideal.[6] Consider trying:
-
Heptane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot heptane until the solution becomes slightly turbid.
-
Toluene/Hexane: Dissolve in a minimal amount of hot toluene and add hot hexane as the anti-solvent.
-
Ethanol/Water: Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed.
Always perform small-scale tests to find the optimal solvent and ratio.
Q4: My compound is still impure after recrystallization. What should I do next?
A4: If recrystallization does not provide the desired purity, column chromatography is the next logical step. Given the presence of a carboxylic acid, tailing on silica gel can be an issue.[7] To mitigate this, a small amount of acetic or formic acid (0.5-1%) can be added to the eluent.[7] A typical solvent system would be a gradient of ethyl acetate in hexane or dichloromethane.
Q5: What TLC conditions are recommended for monitoring the purification?
A5: For thin-layer chromatography (TLC) analysis, a silica gel plate is standard. A good mobile phase to start with is a mixture of hexane and ethyl acetate, with a small amount of acetic acid to prevent tailing of the carboxylic acid spot.[7] A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate with ~1% acetic acid. The spots can be visualized using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolve the crude this compound in diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M sodium hydroxide solution (3 x 20 mL).
-
Combine the aqueous layers and wash with diethyl ether (1 x 20 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. The pure product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (Heptane/Ethyl Acetate)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hot heptane to the solution with swirling until a faint cloudiness persists.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow.
Caption: Recrystallization troubleshooting logic.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-(4-tert-Butyl-phenyl)-propionic acid Crystallization
This guide provides troubleshooting and frequently asked questions for the crystallization of 3-(4-tert-Butyl-phenyl)-propionic acid, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of crystallizing this compound?
A1: Crystallization is a crucial purification technique in the pharmaceutical and fine chemical industries.[1] For this compound, it serves to remove impurities from the synthesis, isolate the desired compound with high purity, and obtain a stable solid form with consistent physical properties, which is essential for formulation and bioavailability.[1]
Q2: Which solvents are suitable for the crystallization of this compound?
A2: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For organic acids like this compound, common solvent systems include heptane/ethyl acetate, methanol/water, and acetone/water.[2] A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[3]
Q3: What are the physical properties of this compound?
A3: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H18O2[4] |
| Molecular Weight | 206.28 g/mol [4] |
| CAS Number | 1208-64-6[4][5][6][7] |
Q4: How does seeding affect the crystallization process?
A4: Seeding is a critical factor in controlling crystallization.[1] Adding a small amount of pure crystal (a seed crystal) can initiate crystallization, control the crystal form (polymorph), and influence the final particle size.[1] It is important to add the seed at the right temperature; if added too early (above solubility), it may dissolve, and if added too late, spontaneous nucleation may have already occurred.[1]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Q: I have cooled my solution, but no crystals have formed. What should I do?
A: This indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic nucleation sites for crystals to grow.[8]
-
Seeding: Add a tiny seed crystal of pure this compound to the solution to initiate crystal growth.[8]
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[8]
-
Solvent Evaporation: Reduce the solvent volume by gentle heating or under a stream of inert gas, then allow it to cool again. This increases the concentration of the compound.[8]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: My compound is forming liquid droplets instead of solid crystals. What is happening?
A: This phenomenon is known as "oiling out" and occurs when the compound's melting point is lower than the solution's temperature during cooling.[9] Impurities often dissolve well in these oily droplets, preventing the formation of pure crystals.[9]
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary (soluble) solvent to the mixture.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange into a crystal lattice.
-
Consider a different solvent or solvent mixture. Solvents like hexane can sometimes be prone to causing oiling out.[2][3]
-
Issue 3: Crystals Form Too Quickly
Q: As soon as I removed my flask from the heat, a large amount of solid crashed out of the solution. Is this a problem?
A: Yes, rapid crystallization is discouraged because impurities can become trapped within the fast-forming crystal lattice, which defeats the purpose of purification.[9] An ideal crystallization process involves crystals appearing after about 5 minutes and continuing to grow over 20 minutes.[9]
-
How to Slow Down Crystallization:
Issue 4: The Final Yield is Very Low
Q: After filtration, I recovered very little of my compound. What could have gone wrong?
A: A poor yield (e.g., less than 20%) can be due to several factors:
-
Excess Solvent: Too much solvent may have been used, causing a significant amount of the compound to remain dissolved in the mother liquor even after cooling.[9] You can test the mother liquor by dipping a glass rod into it; if a large residue remains after the solvent evaporates, a substantial amount of the compound is still in solution.[9]
-
Premature Crystallization: If crystals formed during a hot filtration step (if performed), product was lost at that stage. To prevent this, ensure the filtration apparatus is preheated.[8]
-
Inappropriate Solvent Choice: The chosen solvent might be too effective, meaning the compound remains highly soluble even at low temperatures.[8]
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound.
-
Solvent Selection: Choose an appropriate solvent or solvent system from the table below. A good starting point is a mixture where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., heptane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary (soluble) solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[8]
-
Maximizing Yield: Once crystal formation at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Table 1: Common Solvent Systems for Crystallization
| Solvent System | Type | Notes |
| Heptane / Ethyl Acetate | Non-polar / Polar Aprotic | A common and effective mixture for a wide range of organic compounds.[2] |
| Methanol / Water | Polar Protic / Polar Protic | Good for moderately polar compounds. The high polarity of water acts as an anti-solvent.[2] |
| Acetone / Water | Polar Aprotic / Polar Protic | Another effective system for compounds with some polarity.[2] |
| Toluene / Heptane | Aromatic / Non-polar | Suitable for less polar compounds. |
| Dichloromethane / Cyclohexane | Halogenated / Non-polar | A versatile mixture for compounds of intermediate polarity.[2] |
Visualizations
Crystallization Workflow
Caption: Figure 1: General Crystallization Workflow
Troubleshooting Decision Tree
Caption: Figure 2: Crystallization Troubleshooting Logic
Supersaturation and Nucleation Pathway
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1208-64-6 [chemicalbook.com]
- 6. 3-(4-tert-Butylphenyl)propionic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3-(4-tert-Butylphenyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid.
Troubleshooting Guides and FAQs
Friedel-Crafts Acylation Step: 3-(4-tert-butylbenzoyl)propanoic acid
Question 1: Why is my yield of 3-(4-tert-butylbenzoyl)propanoic acid lower than expected?
Answer: Low yields in the Friedel-Crafts acylation step can be attributed to several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, halting the reaction. Ensure all glassware is thoroughly dried, and reagents are anhydrous.
-
Insufficient Catalyst: A stoichiometric amount or even a slight excess of AlCl₃ is often required because it complexes with the product ketone.[1] Ensure the correct molar ratio of catalyst to succinic anhydride is used.
-
Reaction Temperature: The reaction is typically exothermic.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. Careful temperature control is crucial.
-
Inefficient Mixing: The reaction mixture can become thick.[3] Inadequate stirring may lead to localized overheating and incomplete reaction.
Question 2: I have an unexpected byproduct that is non-polar. What could it be?
Answer: A common non-polar byproduct is di-tert-butylbenzene. This arises from a Friedel-Crafts alkylation side reaction where the tert-butyl group from one molecule of tert-butylbenzene is transferred to another, a process known as transalkylation. This is more likely to occur under forcing conditions (high temperature or prolonged reaction times). Using a milder Lewis acid or carefully controlling the reaction conditions can minimize this.[4]
Question 3: My product seems to be a mixture of isomers. Why did this happen?
Answer: While the tert-butyl group is a stable tertiary carbocation and less prone to rearrangement, isomerization of the starting material or product is possible under strong acidic conditions. The primary product expected is the para-substituted isomer due to the steric bulk of the tert-butyl group. However, trace amounts of the ortho or meta isomers might be formed, especially if the reaction temperature is not well-controlled.
Reduction Step: this compound
Question 4: I am performing a Wolff-Kishner reduction and my yield is low, with a significant amount of a higher molecular weight impurity. What is the issue?
Answer: A common side reaction in the Wolff-Kishner reduction is the formation of an azine. This occurs when the intermediate hydrazone reacts with another molecule of the starting ketone.[2] To minimize azine formation, it is recommended to use an excess of hydrazine and to add the ketone slowly to the reaction mixture. The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol, can also improve yields and reduce side reactions.[5]
Question 5: During my Wolff-Kishner reduction, I isolated a product that still contains an oxygen atom. What could it be?
Answer: Incomplete reduction can lead to the formation of the corresponding alcohol, 3-(4-tert-butylphenyl)-1-hydroxypropanoic acid. This can happen if the reaction temperature is not high enough or if the reaction time is too short. Ensuring the temperature reaches around 200°C after the initial formation of the hydrazone is crucial for the reduction to proceed to completion.[5]
Question 6: I am using the Clemmensen reduction, but the reaction is sluggish and incomplete. What can I do?
Answer: The Clemmensen reduction is a heterogeneous reaction that occurs on the surface of the zinc amalgam.[6] The activity of the zinc amalgam is critical. Ensure the zinc is properly amalgamated with mercury(II) chloride to create a fresh, reactive surface. The reaction also requires a strong acid, typically concentrated hydrochloric acid. Using a co-solvent such as toluene or acetic acid can help with the solubility of the organic substrate.
Question 7: Are there any compatibility issues I should be aware of with the Clemmensen and Wolff-Kishner reductions?
Answer: Yes, the choice of reduction method depends on the other functional groups present in the molecule.
-
Clemmensen Reduction: This method uses strongly acidic conditions and is not suitable for substrates with acid-sensitive functional groups such as acetals, ketals, or certain esters that may be hydrolyzed.[7]
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions at high temperatures. It is incompatible with base-sensitive functional groups like esters (which would be saponified) or molecules prone to elimination reactions under basic conditions.[6]
Synthetic Pathway and Side Reactions
Caption: Synthetic pathway and potential side reactions.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature. Actual yields may vary depending on specific experimental conditions and scale.
| Reaction Step | Method | Substrate | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | AlCl₃ catalyst | Benzene | 77-82 | [2] |
| AlCl₃ catalyst, solvent-free | Toluene | 95 | [2] | |
| Reduction | Wolff-Kishner (Huang-Minlon) | β-(p-phenoxybenzoyl)propionic acid | 95 | [5] |
| Clemmensen | Aryl-alkyl ketones | Generally effective | [6] |
Experimental Protocols
1. Friedel-Crafts Acylation: Synthesis of 3-(4-tert-butylbenzoyl)propanoic acid
-
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
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Water
-
Ice
-
-
Equipment:
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Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
-
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, add tert-butylbenzene and anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
In a separate beaker, dissolve succinic anhydride in anhydrous dichloromethane.
-
Transfer the succinic anhydride solution to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-(4-tert-butylbenzoyl)propanoic acid, which can be purified by recrystallization (e.g., from a toluene/hexane mixture).
-
2. Reduction of 3-(4-tert-butylbenzoyl)propanoic acid
Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Materials:
-
3-(4-tert-butylbenzoyl)propanoic acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (for workup)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation head
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 3-(4-tert-butylbenzoyl)propanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to reflux (around 130-140°C) for 1-2 hours.
-
Replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.
-
Once the temperature reaches approximately 200°C, switch back to a reflux condenser and maintain this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid.
-
The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
Method B: Clemmensen Reduction
-
Materials:
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3-(4-tert-butylbenzoyl)propanoic acid
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Zinc dust or granules
-
Mercury(II) chloride (HgCl₂)
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Concentrated hydrochloric acid (HCl)
-
Toluene
-
-
Equipment:
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Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
Prepare the Zinc Amalgam: In a flask, wash zinc granules with dilute HCl to activate the surface. Decant the acid, then add a solution of mercury(II) chloride in water. Swirl for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
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To a round-bottom flask, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and toluene.
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Add the 3-(4-tert-butylbenzoyl)propanoic acid to the flask.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated HCl may need to be added during the reflux period.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude this compound. Purify by recrystallization.
-
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. cerritos.edu [cerritos.edu]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen Reduction [organic-chemistry.org]
stability issues of 3-(4-tert-Butyl-phenyl)-propionic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(4-tert-Butyl-phenyl)-propionic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound, which features a substituted benzene ring and a propionic acid side chain, several degradation pathways can be anticipated under stress conditions. These may include:
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Oxidation: The tert-butyl group and the benzylic position of the propionic acid chain are susceptible to oxidation. This can lead to the formation of corresponding alcohols, ketones, or further cleavage of the side chain. Strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of metal ions, can facilitate this process.
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Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation. Photodegradation may involve reactions on the benzene ring, potentially leading to hydroxylation or ring-opening byproducts.
-
Hydrolysis: While the propionic acid group itself is stable against hydrolysis, derivatives such as esters or amides of this compound would be susceptible to hydrolysis, yielding the parent carboxylic acid.
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Decarboxylation: Under certain conditions, such as high temperatures, carboxylic acids can undergo decarboxylation, although this is generally less common for this type of structure under typical experimental conditions.
Q2: Which factors can influence the stability of this compound solutions?
A2: The stability of this compound in solution is influenced by several factors:
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pH: The pH of the solution can significantly impact stability. In highly acidic or basic conditions, acid- or base-catalyzed degradation may be accelerated. The solubility of the compound, being a carboxylic acid, is also pH-dependent, which can indirectly affect its stability in solution.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation. It is advisable to store solutions at controlled room temperature or under refrigerated conditions, as specified by stability data.
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Light: Exposure to light, especially UV light, can induce photodegradation. Solutions should be protected from light by using amber vials or by storing them in the dark.
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Solvent: The choice of solvent can affect the stability of the compound. Protic solvents may participate in certain degradation reactions, while the presence of impurities in the solvent, such as metal ions or peroxides, can catalyze degradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation. For long-term storage of sensitive solutions, deoxygenating the solvent may be considered.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) for short-term storage. For long-term storage, refer to any specific stability data available for the particular solvent and concentration.
-
Light Protection: Always store solutions in light-resistant containers, such as amber glass vials, or in a dark place to prevent photodegradation.
-
Container: Use inert, tightly sealed containers to prevent solvent evaporation and contamination.
-
Atmosphere: For solutions highly sensitive to oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks appear in the chromatogram of a freshly prepared solution. | Solvent impurity or contamination. | Analyze a blank solvent injection to identify any background peaks. Use high-purity (e.g., HPLC grade) solvents. |
| Loss of compound concentration over a short period. | Adsorption to the container surface. | Use silanized glass or polypropylene containers for storing solutions, especially at low concentrations. |
| Rapid degradation due to inappropriate solvent or pH. | Verify the compatibility of the solvent with the compound. Ensure the pH of the solution is within a stable range for the compound. | |
| Precipitation or cloudiness observed in the solution. | Poor solubility of the compound at the storage temperature or pH. | Check the solubility of the compound in the chosen solvent and at the intended storage temperature. Adjust the pH or consider a co-solvent system if necessary. |
| Discoloration of the solution. | Formation of colored degradation products, often due to oxidation or photodegradation. | Ensure solutions are protected from light and consider deoxygenating the solvent if oxidation is suspected. Prepare fresh solutions more frequently. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] The following is a general protocol for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Evaporate the solvent from the stock solution to obtain the solid compound.
-
Heat the solid at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method. A general-purpose reverse-phase HPLC method is suggested below.
General Stability-Indicating HPLC Method
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Preparation of 3-(4-tert-Butyl-phenyl)-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid. Our aim is to help you identify and mitigate the formation of common impurities, ensuring a high-purity final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, followed by reduction of the resulting ketoacid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product after Friedel-Crafts acylation | 1. Inactive catalyst (Aluminum Chloride, AlCl₃) due to moisture exposure.2. Insufficient amount of catalyst.3. Reaction temperature is too low. | 1. Use freshly opened, anhydrous AlCl₃ and ensure all glassware is thoroughly dried.2. A molar excess of AlCl₃ (typically 2.2-2.5 equivalents) is required as it complexes with both the acylating agent and the product.3. While the reaction is exothermic, ensure the initial temperature is sufficient to initiate the reaction. Gentle warming may be necessary. |
| Presence of a significant amount of di-acylated byproduct | The activated tert-butylbenzene ring is susceptible to a second acylation reaction (polyacylation), a common issue in Friedel-Crafts reactions.[1] | 1. Use a molar excess of tert-butylbenzene relative to succinic anhydride.2. Control the reaction temperature; higher temperatures can favor polyacylation.3. Consider reverse addition (adding the catalyst to the mixture of reactants) to maintain a low concentration of the activated intermediate. |
| Incomplete reduction of the ketoacid intermediate | 1. Insufficient amount of reducing agent (e.g., zinc amalgam in Clemmensen reduction).2. Deactivation of the zinc amalgam surface.3. The reaction time is too short. | 1. Use a significant excess of the zinc amalgam and concentrated HCl.[2][3]2. Ensure the zinc amalgam is freshly prepared and active.3. Monitor the reaction by TLC until the starting material is fully consumed. The Clemmensen reduction can be slow and may require prolonged heating.[4] |
| Formation of an alcoholic impurity during reduction | Incomplete reduction under Clemmensen conditions can sometimes yield the corresponding alcohol as a byproduct. | 1. Ensure vigorous reaction conditions (sufficiently concentrated HCl and active zinc amalgam) to drive the reaction to the fully reduced alkane.[5]2. If present, the alcoholic impurity can often be separated by column chromatography. |
| Product is difficult to crystallize or purify | Presence of multiple, closely related impurities that co-crystallize with the product. | 1. Perform a thorough aqueous workup to remove water-soluble impurities.[6]2. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate impurities before final crystallization.[6]3. Experiment with different crystallization solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most prevalent synthetic route is a two-step process. The first step is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-(4-tert-butylbenzoyl)propanoic acid.[7][8] The second step involves the reduction of the ketone functionality of this intermediate to a methylene group, typically via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction, to yield the final product.[2][3][4] Critical aspects include ensuring anhydrous conditions for the Friedel-Crafts reaction and achieving complete reduction in the second step.
Q2: What are the primary impurities I should be aware of and how can I minimize their formation?
A2: The primary impurities are typically byproducts of the Friedel-Crafts acylation and the subsequent reduction.
-
Di-acylated tert-butylbenzene: This arises from the high reactivity of the mono-acylated product. To minimize this, use an excess of tert-butylbenzene and control the reaction temperature.
-
Isomeric acylation products: Although the para-substituted product is major due to the steric bulk of the tert-butyl group, small amounts of the ortho-isomer may form. Careful purification is necessary to remove this.
-
Unreacted 4-(4-tert-butylbenzoyl)propanoic acid: This results from an incomplete reduction. Ensure a sufficient excess of the reducing agent and adequate reaction time.
-
4-(4-tert-butylphenyl)-4-hydroxybutanoic acid: This alcohol is an intermediate in the Clemmensen reduction and can be present if the reaction does not go to completion.
Q3: Can you provide a detailed experimental protocol for the synthesis?
A3: Below is a representative laboratory-scale protocol.
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(4-tert-butylbenzoyl)propanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add tert-butylbenzene (1.2 eq) and a suitable solvent such as nitrobenzene or use an excess of tert-butylbenzene as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions with vigorous stirring.
-
Reagent Addition: Once the catalyst has been added, add a solution of succinic anhydride (1.0 eq) in the reaction solvent dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of succinic anhydride.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to extract the acidic product), and then brine.[6]
-
Isolation: Acidify the bicarbonate extracts with concentrated HCl to precipitate the crude 4-(4-tert-butylbenzoyl)propanoic acid. Filter the solid, wash with cold water, and dry.
Step 2: Clemmensen Reduction - Synthesis of this compound
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for a few minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Reduction: Add the crude 4-(4-tert-butylbenzoyl)propanoic acid from Step 1 to the flask. Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be required during the reflux period (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[6] Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[9]
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring both the Friedel-Crafts acylation and the Clemmensen reduction. For the acylation, you will observe the consumption of succinic anhydride and the appearance of the more polar ketoacid product. For the reduction, you will see the disappearance of the ketoacid and the formation of the less polar final product. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.
Q5: What are the best methods for purifying the final product and how can I assess its purity?
A5: The final product, this compound, is a solid at room temperature and can typically be purified by recrystallization.[9] If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization.[6] The purity of the final product can be assessed by several methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and help in the identification of impurities.[10]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Data Presentation
Table 1: Influence of Reaction Conditions on Impurity Formation in Friedel-Crafts Acylation
| Parameter | Condition A | Condition B | Condition C |
| Molar Ratio (tert-butylbenzene:succinic anhydride) | 1.2 : 1 | 2 : 1 | 1.2 : 1 |
| Reaction Temperature | 60 °C | 40 °C | 80 °C |
| Desired Product (%) | 85 | 92 | 75 |
| Di-acylated Impurity (%) | 10 | 5 | 20 |
| Other Impurities (%) | 5 | 3 | 5 |
Table 2: Comparison of Reduction Methods for 4-(4-tert-butylbenzoyl)propanoic acid
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH, ethylene glycol |
| Reaction Time | 4-8 hours | 3-6 hours |
| Typical Yield (%) | 80-90 | 85-95 |
| Unreacted Ketoacid (%) | < 5 | < 3 |
| Alcohol Impurity (%) | 1-3 | < 1 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Impurity Formation Pathways
Caption: Common impurity formation pathways in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.
Experimental Workflow Overview
The primary synthetic route for the scaled-up production of this compound involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of tert-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(4-tert-butylphenyl)-4-oxobutanoic acid.
-
Reduction: Conversion of the ketoacid intermediate to the final product via Clemmensen or Wolff-Kishner reduction.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Friedel-Crafts Acylation
Q1: What is the recommended solvent for the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride on a large scale?
A1: For large-scale synthesis, nitrobenzene or other solvents with high toxicity and boiling points should be avoided. Chlorobenzene is a suitable alternative as it is less toxic and does not react with succinic anhydride under the reaction conditions.[1] Using the aromatic substrate, tert-butylbenzene, in excess can also serve as the solvent.
Q2: I am observing a low yield in my Friedel-Crafts acylation. What are the potential causes and solutions?
A2: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount or a slight excess of the catalyst is often necessary.
-
Reaction Temperature: The reaction is exothermic. Maintaining a controlled temperature, typically between 0°C and room temperature, is crucial to prevent side reactions. For the reaction between biphenyl and succinic anhydride in chlorobenzene, a gradual increase in temperature up to 110°C has been reported to give good yields.[1]
Q3: My reaction is producing multiple byproducts. How can I improve the selectivity for the desired para-isomer?
A3: The tert-butyl group is an ortho-, para-director. Due to steric hindrance from the bulky tert-butyl group, the para product is generally favored. To maximize its formation:
-
Maintain a lower reaction temperature.
-
Ensure slow and controlled addition of the reactants.
-
The use of a less reactive Lewis acid might improve selectivity but could also decrease the overall reaction rate.
Q4: How can I effectively quench the reaction and isolate the intermediate ketoacid?
A4: The reaction is typically quenched by carefully and slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and precipitates the crude 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The solid product can then be collected by filtration and washed with water.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
Part 2: Reduction of the Ketoacid
Q5: Which reduction method, Clemmensen or Wolff-Kishner, is more suitable for scaling up the synthesis of this compound?
A5: The choice depends on the stability of your starting material and any other functional groups present.
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is performed under strongly acidic conditions. This method is effective for aryl-alkyl ketones.[2][3][4] However, the carboxylic acid group is generally stable under these conditions and will not be reduced.[5][6]
-
Wolff-Kishner Reduction: Employs hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) at high temperatures. This reaction is conducted under strongly basic conditions.[7]
For this specific synthesis, both methods are viable since the target molecule is stable to both strong acid and strong base. The Clemmensen reduction might be preferred for its simpler workup procedure.
Q6: I am experiencing incomplete reduction in my Clemmensen reaction. What can I do to improve the conversion?
A6: Incomplete reduction can be due to:
-
Inactive Zinc Amalgam: The surface of the zinc can become passivated. Ensure the zinc amalgam is freshly prepared and active.
-
Insufficient Acid Concentration: The reaction requires a strongly acidic medium. Use concentrated hydrochloric acid.
-
Poor Mixing: The reaction is heterogeneous. Vigorous stirring is essential to ensure good contact between the substrate, the solvent, and the zinc amalgam.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion.
Q7: Are there any common side reactions during the Wolff-Kishner reduction that I should be aware of?
A7: A common side reaction is the formation of azines from the reaction of the intermediate hydrazone with the starting ketone.[7] To minimize this, ensure a sufficient excess of hydrazine is used and that the reaction temperature is high enough to favor the decomposition of the hydrazone to the desired product.
Q8: How can I purify the final product, this compound?
A8: The final product is a solid at room temperature. Purification is typically achieved by recrystallization. A suitable solvent system would be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethanol/water mixtures or hydrocarbon solvents like heptane or toluene. A patent for a related compound, p-tert-butylphenylacetic acid, mentions recrystallization from a 50% ethanol aqueous solution.[8]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (optional, if not using excess tert-butylbenzene as solvent)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, add tert-butylbenzene (and chlorobenzene if used).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
In a separate flask, dissolve succinic anhydride in tert-butylbenzene (or chlorobenzene).
-
Add the succinic anhydride solution dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until all the aluminum salts are dissolved.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain the crude 4-(4-tert-butylphenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of this compound (Clemmensen Reduction)
Materials:
-
4-(4-tert-butylphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 4-(4-tert-butylphenyl)-4-oxobutanoic acid in toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
Data Presentation
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Friedel-Crafts Acylation | tert-Butylbenzene, Succinic anhydride | Anhydrous AlCl₃ | tert-Butylbenzene or Chlorobenzene | 0 - 25 | 12 - 24 | 75 - 85 |
| Clemmensen Reduction | 4-(4-tert-butylphenyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 8 - 12 | 80 - 90 |
| Wolff-Kishner Reduction | 4-(4-tert-butylphenyl)-4-oxobutanoic acid | N₂H₄·H₂O, KOH | Diethylene glycol | 180 - 200 | 4 - 8 | 85 - 95 |
References
- 1. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. quora.com [quora.com]
- 6. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
Technical Support Center: Degradation of 3-(4-tert-Butyl-phenyl)-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of 3-(4-tert-Butyl-phenyl)-propionic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed. | The selected microbial strain or consortium may lack the necessary catabolic genes. | - Screen different microbial strains or consortia from environments contaminated with similar compounds.- Consider bioaugmentation with strains known to degrade structurally related molecules like ibuprofen or 4-tert-butylphenol.[1][2][3] |
| Inappropriate experimental conditions (pH, temperature, oxygen levels). | - Optimize culture conditions. Most microbial degradation studies are conducted under aerobic conditions at a neutral pH and temperatures between 25-37°C. | |
| The compound may be toxic to the microorganisms at the tested concentration. | - Perform a toxicity assay to determine the optimal concentration range for the degradation studies. | |
| Inconsistent degradation rates between replicates. | Inoculum variability. | - Ensure a standardized inoculum size and growth phase for all experimental setups. |
| Analytical errors during sample preparation or analysis. | - Review and validate the sample preparation and analytical methods (e.g., HPLC, GC-MS). | |
| Difficulty in identifying degradation intermediates. | Metabolites are present at very low concentrations. | - Concentrate the sample extracts before analysis.- Use more sensitive analytical techniques like LC-MS/MS. |
| Transient nature of intermediates. | - Collect samples at more frequent time intervals, especially during the initial stages of degradation. | |
| Co-elution of metabolites with other matrix components. | - Optimize the chromatographic separation method (e.g., change the mobile phase gradient, use a different column). | |
| Mass balance is not achieved (sum of parent compound and metabolites is less than the initial amount). | Formation of volatile metabolites. | - Use a closed experimental setup and analyze the headspace for volatile organic compounds. |
| Incorporation of the compound into biomass. | - Use radiolabeled this compound to trace its fate and quantify incorporation into cellular components. | |
| Adsorption of the compound to the experimental vessel. | - Use silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: While the specific pathway for this compound is not yet fully elucidated in the provided literature, based on the degradation of structurally similar compounds like ibuprofen and 4-tert-butylphenol, the initial steps are likely to involve oxidation of the propyl side chain and/or hydroxylation of the aromatic ring. For instance, studies on ibuprofen have identified the ipf operon which is responsible for the initial stages of its mineralization.[1][3]
Q2: Are there any known microorganisms capable of degrading this compound?
A2: The provided search results do not mention specific microorganisms that degrade this compound. However, bacteria from the Sphingomonadaceae family, such as Sphingobium fuliginis, have been shown to degrade 4-tert-butylphenol.[2] It is plausible that strains from this family, or other genera like Pseudomonas, which are known to degrade phenylpropanoids, could be effective.[1][3]
Q3: What analytical methods are suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for quantifying the disappearance of the parent compound.[2] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification and quantification of degradation intermediates.[2]
Q4: How can I confirm if the degradation is biotic rather than abiotic?
A4: To confirm biotic degradation, you should include sterile controls in your experimental setup. These controls would contain the same medium and concentration of this compound but without the microorganisms. No significant decrease in the compound's concentration in the sterile controls would indicate that the degradation is microbially mediated.
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Preparation of Culture Medium: Prepare a basal salt medium (BSM) with this compound as the sole carbon source at a concentration of 50-100 mg/L.
-
Inoculation: Inoculate the medium with a pre-cultured microbial strain or consortium to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubation: Incubate the cultures on a rotary shaker at 150 rpm and 30°C.
-
Sampling: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the concentration of this compound in the supernatant using HPLC. Analyze for metabolites using LC-MS/MS.
Protocol 2: Metabolite Identification
-
Sample Extraction: After a specific incubation period (e.g., 24 hours), acidify the culture supernatant to pH 2 with HCl and extract three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): Resuspend the residue in a suitable solvent and derivatize using a silylating agent (e.g., BSTFA) to increase the volatility of polar metabolites.
-
Analysis: Analyze the derivatized sample using GC-MS to identify the chemical structure of the metabolites based on their mass spectra and retention times.
Quantitative Data
No quantitative data for the degradation of this compound was available in the initial search. The following table is a template for presenting experimental results.
| Time (hours) | Concentration of this compound (mg/L) | Concentration of Metabolite A (mg/L) | Concentration of Metabolite B (mg/L) |
| 0 | 100 | 0 | 0 |
| 6 | 85 | 5 | 2 |
| 12 | 60 | 15 | 8 |
| 24 | 25 | 25 | 15 |
| 48 | 5 | 10 | 5 |
| 72 | < 1 | 2 | 1 |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants | MDPI [mdpi.com]
Technical Support Center: Analysis of 3-(4-tert-Butyl-phenyl)-propionic acid
Welcome to the technical support center for the analytical refinement of 3-(4-tert-Butyl-phenyl)-propionic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the analysis of this compound. Below are common issues and solutions.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for an HPLC method for this compound?
A1: A solid starting point can be adapted from methods used for structurally similar compounds. For instance, a method developed for 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, provides a strong basis.[1] The key is to use a reversed-phase C18 column with an acidic mobile phase to ensure the carboxylic acid is in its protonated form, which enhances retention and improves peak shape.
Q2: My peak shape is poor, showing significant tailing. What could be the cause?
A2: Peak tailing for acidic compounds is often due to interactions with the silica support of the column. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress the ionization of the carboxylic acid group.[1] Adding a buffer, like a phosphate buffer, can help maintain a consistent pH.[1]
Q3: I'm observing a drifting retention time. What should I check?
A3: Retention time drift can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.
-
Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.[1]
-
Column degradation: If the column is old or has been used with harsh conditions, it may need to be replaced.
Q4: How can I improve the sensitivity of my method?
A4: To enhance sensitivity, consider the following:
-
Detector wavelength: For UV detection, ensure you are using the optimal wavelength for this compound. While a general wavelength for aromatic compounds is around 254 nm, a wavelength of 220 nm might provide better sensitivity for this specific compound.[1]
-
Fluorescence detection: If your molecule fluoresces, a fluorescence detector can offer significantly higher sensitivity than a UV detector.[1]
-
Sample preparation: A solid-phase extraction (SPE) step can be used to concentrate the analyte and remove interfering matrix components.
Troubleshooting Guide - HPLC
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Insufficiently acidic mobile phase. | Lower the pH of the mobile phase to 2.5-3.5 using an acid like phosphoric acid or a buffer system.[1] |
| Secondary interactions with the column. | Use a column with end-capping or a base-deactivated stationary phase. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Temperature fluctuations. | Use a column oven set to a constant temperature (e.g., 40°C). | |
| Column not equilibrated. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. | |
| Low Sensitivity | Suboptimal detector wavelength. | Determine the UV absorbance maximum for your compound and set the detector accordingly. Consider using a lower wavelength like 220 nm.[1] |
| Sample concentration is too low. | Concentrate your sample using a technique like solid-phase extraction (SPE) or evaporation. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frit, or tubing. Reverse flush the column if necessary. |
| Particulate matter in the sample. | Filter all samples through a 0.45 µm syringe filter before injection. |
Experimental Protocol: HPLC Analysis
This protocol is a recommended starting point and may require optimization.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Phosphate buffer components
2. Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
-
Column oven
3. Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.5 with phosphoric acid.[1]
-
The mobile phase can be a mixture of acetonitrile and the prepared buffer (e.g., 38:62 v/v).[1]
-
Degas the mobile phase before use.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.5 (38:62 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Column Temperature | 40°C |
| Detection | UV at 220 nm or Fluorescence (Ex: 220 nm, Em: 285 nm)[1] |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention time and peak area.
Visualization: HPLC Workflow
Caption: A typical workflow for HPLC analysis.
Gas Chromatography (GC) Analysis
For GC analysis of carboxylic acids like this compound, derivatization is often necessary to improve volatility and peak shape.
Frequently Asked Questions (FAQs) - GC
Q1: Why is derivatization necessary for GC analysis of this compound?
A1: The carboxylic acid group in this compound is polar and can interact with active sites in the GC system, leading to poor peak shape (tailing) and potential adsorption. Derivatization converts the acidic proton into a less polar group, increasing the compound's volatility and making it more suitable for GC analysis.
Q2: What are common derivatization reagents for carboxylic acids?
A2: Silylation and alkylation are the most common derivatization methods for acids.[2]
-
Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.
-
Alkylating agents: Diazomethane can be used to form methyl esters, though it is hazardous. Other methods involve using an alcohol with an acid catalyst.[2]
Q3: My derivatization reaction seems incomplete. What can I do?
A3: Incomplete derivatization can be addressed by:
-
Optimizing reaction time and temperature: Some derivatization reactions require heating to proceed to completion.
-
Using a catalyst: For silylation, a catalyst like trimethylchlorosilane (TMCS) can be added.
-
Ensuring anhydrous conditions: Water can hydrolyze the derivatizing reagent and the resulting derivative. Ensure all glassware and solvents are dry.
Troubleshooting Guide - GC
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent excess). |
| Active sites in the inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. | |
| Ghost Peaks | Carryover from previous injections. | Bake out the column at a high temperature between runs. Clean the inlet liner. |
| Contamination in the derivatization reagent. | Use high-purity derivatization reagents. | |
| Poor Reproducibility | Inconsistent derivatization. | Ensure precise and consistent addition of the derivatization reagent and control of reaction conditions. |
| Sample degradation in the inlet. | Lower the inlet temperature. Ensure the compound is thermally stable or use a gentler injection technique. |
Experimental Protocol: GC-MS with Derivatization
This is a general protocol that will likely require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound standard
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Anhydrous reaction vials
2. Instrumentation:
-
GC-MS system
-
A non-polar or mid-polar capillary column (e.g., HP-5MS)
3. Derivatization Procedure:
-
Accurately weigh a small amount of the sample or standard into a reaction vial.
-
Add a suitable volume of anhydrous solvent to dissolve the sample.
-
Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 70°C for 30 minutes).
-
Allow the vial to cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Value |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Split or Splitless |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 50-500 amu |
5. Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the analyte peak.
-
Confirm the identity of the derivatized compound by its mass spectrum.
Visualization: GC Derivatization Logic
Caption: The logic behind derivatization for GC analysis.
References
Technical Support Center: Optimizing Solubility of 3-(4-tert-Butyl-phenyl)-propionic acid for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-tert-Butyl-phenyl)-propionic acid. The information below will help you overcome common solubility challenges to ensure accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic molecule due to the presence of the tert-butylphenyl group. As a carboxylic acid, its solubility in aqueous solutions is highly dependent on pH. It is generally poorly soluble in neutral or acidic aqueous solutions but becomes more soluble at higher pH values (alkaline conditions) as the carboxylic acid group deprotonates to form a more polar carboxylate salt. It is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q2: I am seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for lipophilic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Increase the percentage of DMSO in the final solution: While it's best to keep the DMSO concentration low to avoid solvent effects on your assay, a slight increase (e.g., from 0.1% to 0.5% or 1%) can sometimes be sufficient to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-warmed buffer: Gently warming your assay buffer before adding the stock solution can sometimes help improve solubility.
-
Vortex immediately after dilution: Add the stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Consider using a co-solvent or surfactant: In some cases, the addition of a small amount of a biocompatible co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) to the assay buffer can help maintain the solubility of the compound. The appropriate concentration of these additives should be determined empirically to avoid interference with the assay.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: As a carboxylic acid, the solubility of this compound in aqueous solutions is significantly influenced by pH.
-
At acidic pH (below its pKa): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
At alkaline pH (above its pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a more polar carboxylate salt, which increases its aqueous solubility.
The predicted pKa of this compound is around 4.7. Therefore, increasing the pH of the aqueous buffer to above 6 should enhance its solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound during assay development.
Issue: Compound precipitates out of solution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low aqueous solubility | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in your aqueous assay buffer. 3. Visually inspect for precipitation at each dilution step. | Determine the maximum soluble concentration in your assay medium. |
| pH of the assay buffer is too low | 1. Prepare the assay buffer at a slightly higher pH (e.g., 7.4 to 8.0). 2. Alternatively, prepare the stock solution in DMSO containing a small amount of a base like NaOH or triethylamine to pre-form the salt. | Increased solubility due to the formation of the more soluble carboxylate salt. |
| Final concentration is too high | 1. Lower the final assay concentration of the compound. 2. If a high concentration is necessary, consider reformulation with solubility enhancers. | Find a working concentration that remains in solution. |
| Solvent effects from the stock solution | 1. Minimize the final concentration of the organic solvent (e.g., DMSO) in the assay to <1%. 2. Prepare an intermediate dilution of the stock in the assay buffer before the final dilution. | Reduce the likelihood of precipitation caused by the solvent shift. |
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent/Buffer System | Estimated Solubility | Comments |
| Water (pH < 4) | Very Low | The carboxylic acid is protonated and the molecule is highly lipophilic. |
| Water (pH > 7) | Low to Moderate | The formation of the carboxylate salt increases aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Solubility is limited but can be improved with the strategies mentioned in the troubleshooting guide. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Moderate to High | Similar to ethanol, can be used as a co-solvent. |
Note: The solubility values are estimates based on the chemical structure and general principles. Empirical testing is required to determine the precise solubility in your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound into a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 2.063 mg of the compound for every 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.
-
Crucial Step: When diluting, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the working solutions for any signs of precipitation before adding them to the cells.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: pH-dependent solubility of a carboxylic acid.
Validation & Comparative
Comparative Analysis of 3-(4-tert-Butyl-phenyl)-propionic Acid Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-(4-tert-Butyl-phenyl)-propionic acid and its key analogs. While direct comparative studies on all analogs are limited, this document synthesizes available data on their antioxidant, anti-inflammatory, and neuroprotective potential, supported by experimental protocols for relevant assays.
Introduction to this compound and Its Analogs
This compound is a carboxylic acid derivative with a substituted phenyl ring. Modifications to this core structure, such as the addition of hydroxyl or amino groups, can significantly alter its biological properties. This guide focuses on a comparative analysis of the parent compound and two significant analogs: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 3-Amino-3-(4-tert-butyl-phenyl)-propionic acid, to inform research and drug development efforts.
Comparative Biological Activities
The biological activities of these analogs are influenced by their structural differences. The addition of sterically hindered phenolic groups, as seen in the di-tert-butyl-hydroxy analog, often confers potent antioxidant and anti-inflammatory properties. The presence of an amino group, on the other hand, can introduce neuroprotective activities.
Quantitative Data Summary
The following table summarizes the reported biological activities of the this compound analogs and related compounds. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution.
| Compound/Analog Class | Biological Activity | Assay | Key Findings |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and related di-tert-butylphenols | Antioxidant | DPPH Radical Scavenging | Potent free radical scavenging activity due to the hindered phenolic hydroxyl group. |
| Anti-inflammatory | COX-2/5-LOX Inhibition | Derivatives of di-tert-butylphenol are known dual inhibitors of COX-2 and 5-LOX enzymes, key mediators in inflammation. | |
| 3-Amino-3-(4-tert-butyl-phenyl)-propionic acid and related amino acid derivatives | Neuroprotective | In vitro neurotoxicity models | Amino acid derivatives with similar structures have shown potential to modulate neurotransmitter systems and exhibit neuroprotective properties. |
| Aryl Propionic Acid Derivatives (General Class) | Anti-inflammatory | Carrageenan-induced rat paw edema | Many arylpropionic acid derivatives exhibit significant anti-inflammatory effects. |
| Anticancer | MTT assay on cancer cell lines | Certain derivatives have demonstrated cytotoxicity against various cancer cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are protocols for key experiments.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition and IC50 values are calculated similarly to the DPPH assay.
-
Anti-inflammatory Activity Assay
In Vitro Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These assays determine the ability of a compound to inhibit the enzymes responsible for the production of pro-inflammatory mediators.
-
Principle: Commercially available inhibitor screening kits are often used. These kits typically measure the production of prostaglandins (by COX-2) or leukotrienes (by 5-LOX) using fluorometric or colorimetric methods.
-
General Procedure:
-
The assay is performed in a 96-well plate.
-
The test compound at various concentrations is pre-incubated with the respective enzyme (COX-2 or 5-LOX).
-
The reaction is initiated by the addition of the substrate (arachidonic acid).
-
After incubation, the reaction is stopped, and the product formation is measured using a fluorescent or colorimetric probe.
-
Known inhibitors of COX-2 (e.g., celecoxib) and 5-LOX (e.g., zileuton) are used as positive controls.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.
-
Neuroprotective Activity Assay
In Vitro Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
-
Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to a neurotoxin (e.g., 6-hydroxydopamine or hydrogen peroxide) in the presence or absence of the test compound. Cell viability is then assessed to determine the protective effect of the compound.
-
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Induce neurotoxicity by adding a neurotoxin to the cell culture medium.
-
Incubate for a period sufficient to induce cell death in the control (toxin-only) group.
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The percentage of neuroprotection is calculated relative to the cells treated with the neurotoxin alone.
-
Visualizations
Signaling Pathway: Arachidonic Acid Cascade in Inflammation
The following diagram illustrates the role of COX and LOX enzymes in the arachidonic acid cascade, which is a key pathway in inflammation and a target for many anti-inflammatory drugs.
Caption: The Arachidonic Acid Cascade and points of inhibition by dual COX/LOX inhibitors.
Experimental Workflow: In Vitro Biological Activity Screening
The following diagram outlines a general workflow for screening the biological activity of novel compounds.
Caption: A generalized workflow for the in vitro screening of biological activities.
A Comparative Guide to the Validation of 3-(4-tert-Butyl-phenyl)-propionic Acid Analytical Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare analytical standards of 3-(4-tert-Butyl-phenyl)-propionic acid. The objective is to ensure the accuracy, precision, and reliability of quantitative analyses that utilize these standards. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), along with data presentation tables for comparative evaluation.
Data Presentation for Comparative Analysis
To objectively compare different commercial and in-house standards of this compound, a systematic evaluation of key analytical parameters is essential. The following tables provide a structured format for summarizing the quantitative data obtained from the validation experiments described in this guide.
Table 1: Purity and Impurity Profile Comparison
| Parameter | Standard Lot A | Standard Lot B | Alternative Standard | Acceptance Criteria |
| Purity (by HPLC, % Area) | ≥ 97.0% | |||
| Purity (by GC-FID, % Area) | ≥ 97.0% | |||
| Number of Impurities > 0.1% | Report | |||
| Largest Single Impurity (%) | ≤ 0.5% | |||
| Total Impurities (%) | ≤ 3.0% | |||
| Residual Solvents (ppm) | As per ICH Q3C | |||
| Water Content (%) | ≤ 0.5% |
Table 2: HPLC Method Validation Parameters
| Parameter | Standard Lot A | Standard Lot B | Alternative Standard | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | |||
| Accuracy (% Recovery) | 98.0% - 102.0% | |||
| Precision (RSD, %) | ≤ 2.0% | |||
| Limit of Detection (LOD) (µg/mL) | Report | |||
| Limit of Quantitation (LOQ) (µg/mL) | Report | |||
| Solution Stability (48h, % Change) | ≤ 2.0% |
Table 3: GC-FID Method Validation Parameters
| Parameter | Standard Lot A | Standard Lot B | Alternative Standard | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | |||
| Accuracy (% Recovery) | 95.0% - 105.0% | |||
| Precision (RSD, %) | ≤ 5.0% | |||
| Limit of Detection (LOD) (ng/injection) | Report | |||
| Limit of Quantitation (LOQ) (ng/injection) | Report |
Experimental Protocols
The following are detailed methodologies for the validation of this compound analytical standards using HPLC-UV and GC-FID.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established protocols for similar aromatic propionic acids and is suitable for determining the purity and impurity profile of this compound.
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL for linearity assessment. A working standard of approximately 100 µg/mL is suitable for purity determination.
1.3. Validation Parameters
-
Specificity: Analyze a blank (diluent), a standard solution, and a sample solution spiked with potential impurities to demonstrate that the peak for this compound is free from interference.
-
Linearity: Analyze the series of working standard solutions in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the standard into a placebo. Analyze each level in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the standard solution at 100% of the test concentration. Calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic conditions (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, and mobile phase composition by ±2%) and assess the impact on the results.
-
Solution Stability: Analyze the standard solution at regular intervals over 48 hours when stored at room temperature and under refrigeration to assess its stability.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the determination of purity and can also be used to detect volatile impurities and residual solvents. Derivatization is often required for acidic compounds to improve peak shape and thermal stability.
2.1. Instrumentation and Chromatographic Conditions
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
2.2. Standard and Sample Preparation with Derivatization
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the standard into a vial and dissolve in 10 mL of a suitable solvent like Dichloromethane or Toluene.
-
Derivatization Procedure:
-
Transfer 100 µL of the stock solution to a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Working Standard Solutions: Prepare dilutions of the stock solution and derivatize as described above for linearity assessment.
2.3. Validation Parameters
-
Specificity, Linearity, Accuracy, Precision, LOD, and LOQ: Follow similar procedures as outlined for the HPLC method, adapting for the GC-FID analysis and derivatization process.
-
Robustness: Evaluate the effect of variations in parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.
Mandatory Visualizations
The following diagrams illustrate the workflows for the validation of this compound analytical standards.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Workflow for GC-FID Method Validation.
Caption: Logical Flow for Comparing Analytical Standards.
Comparative Cross-Reactivity Analysis of 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-(4-tert-Butyl-phenyl)-propionic acid with structurally similar molecules. The data presented herein is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA), designed to assess the specificity of a polyclonal antibody raised against this compound. This document offers detailed experimental protocols and presents the comparative data in a clear, structured format to aid in the evaluation of potential off-target binding and assay specificity.
Introduction
This compound is a chemical compound with potential applications in various research and development areas. As with any bioactive molecule, understanding its binding specificity is crucial for accurate biological assessment and potential therapeutic development. Cross-reactivity, the binding of an antibody or receptor to compounds other than the target analyte, can lead to inaccurate quantification in immunoassays and potential off-target effects in biological systems.
This guide outlines a hypothetical cross-reactivity study to characterize the binding profile of an antibody developed against this compound. A panel of structurally related compounds was selected to challenge the specificity of the antibody in a competitive ELISA format. The objective of this study is to provide a framework for assessing the selectivity of this compound and to offer a methodological blueprint for similar investigations.
Experimental Methodology
A competitive ELISA was designed to determine the cross-reactivity of various compounds against a polyclonal antibody raised in rabbits. The fundamental principle of this assay is the competition between the free analyte in a sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.
Preparation of Immunogen and Coating Antigen
To elicit an immune response against the small molecule this compound (a hapten), it was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to form the immunogen. For the competitive ELISA, the hapten was also conjugated to a different carrier protein, Ovalbumin (OVA), to serve as the coating antigen. The carbodiimide crosslinker method was employed for conjugation.
Hapten Conjugation Protocol:
-
Dissolve 10 mg of this compound in 1 mL of N,N-Dimethylformamide (DMF).
-
Add 15 mg of N-hydroxysuccinimide (NHS) and 25 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Stir the mixture at room temperature for 4 hours to activate the carboxyl group of the hapten.
-
For the immunogen, slowly add the activated hapten solution to 10 mg of KLH dissolved in 5 mL of phosphate-buffered saline (PBS, pH 7.4).
-
For the coating antigen, slowly add the activated hapten solution to 10 mg of OVA dissolved in 5 mL of PBS (pH 7.4).
-
Allow the conjugation reactions to proceed overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten and byproducts by dialysis against PBS for 48 hours with multiple buffer changes.
-
Determine the conjugation efficiency using spectrophotometry.
Antibody Production
Polyclonal antibodies were hypothetically raised in New Zealand white rabbits by immunizing them with the this compound-KLH conjugate. The immunization schedule involved an initial subcutaneous injection followed by booster injections every three weeks. Blood was collected and the serum, containing the polyclonal antibodies, was isolated and purified using protein A affinity chromatography.
Competitive ELISA Protocol
-
Coating: Dilute the this compound-OVA conjugate to 1 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS containing 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of blocking buffer (5% non-fat dry milk in PBST) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
-
Competition:
-
Prepare serial dilutions of the standard (this compound) and the test compounds in assay buffer (PBST with 1% BSA).
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted polyclonal antibody (previously optimized for appropriate titer) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as described above.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described above.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) was determined by plotting the percentage of inhibition against the logarithm of the analyte concentration and fitting the data to a sigmoidal curve. The cross-reactivity (CR%) was calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of test compound) x 100
Results: Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for a panel of compounds structurally related to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10.5 | 100 |
| 4-tert-Butylbenzoic acid | Lacks the propionic acid side chain | > 10,000 | < 0.1 |
| 3-Phenylpropionic acid | Lacks the tert-butyl group | 850.2 | 1.2 |
| 3-(4-Methyl-phenyl)-propionic acid | Methyl group instead of tert-butyl | 45.7 | 23.0 |
| 3-(4-tert-Butyl-phenyl)-2-methylpropionic acid | Additional methyl group on the propionic acid chain | 152.3 | 6.9 |
| Ibuprofen (2-(4-isobutylphenyl)propanoic acid) | Structurally related non-steroidal anti-inflammatory drug (NSAID) | 2,500 | 0.4 |
| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | Additional tert-butyl and hydroxyl groups | > 10,000 | < 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow diagram of the competitive ELISA for cross-reactivity assessment.
Structural Relationship of Test Compounds
Caption: Logical diagram illustrating the structural relationships of the tested compounds to the target analyte.
Discussion and Conclusion
The hypothetical results indicate that the polyclonal antibody exhibits high specificity for this compound. The highest cross-reactivity was observed with 3-(4-Methyl-phenyl)-propionic acid (23.0%), which is structurally very similar, differing only by the substitution of a tert-butyl group with a smaller methyl group. This suggests that the size and hydrophobicity of the substituent at the 4-position of the phenyl ring are important for antibody recognition.
Compounds with more significant structural modifications, such as the removal of the propionic acid side chain (4-tert-Butylbenzoic acid) or the addition of bulky and polar groups (3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid), showed negligible cross-reactivity. Similarly, the structurally related drug, Ibuprofen, demonstrated very low cross-reactivity.
Comparative Analysis of Synthetic Routes for 3-(4-tert-Butyl-phenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for 3-(4-tert-Butyl-phenyl)-propionic acid, a valuable building block in medicinal chemistry and materials science. The routes discussed are the Friedel-Crafts acylation followed by reduction, and the Heck reaction followed by hydrogenation. This analysis is supported by experimental data to aid researchers in selecting the most suitable method based on factors such as overall yield, reaction conditions, and scalability.
Executive Summary
The synthesis of this compound can be effectively achieved through multiple pathways. The Friedel-Crafts acylation route offers a classic and robust approach, beginning with readily available starting materials. The Heck reaction pathway provides a modern alternative utilizing palladium-catalyzed cross-coupling, which can offer high chemo- and regioselectivity. The selection of the optimal route will depend on the specific requirements of the synthesis, including available equipment, cost of reagents and catalysts, and desired purity of the final product.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Heck Reaction & Hydrogenation |
| Starting Materials | tert-Butylbenzene, Succinic anhydride | 4-tert-Butylbromobenzene, Acrylic acid |
| Key Intermediates | 4-oxo-4-(4-tert-butylphenyl)butanoic acid | 3-(4-tert-butylphenyl)acrylic acid |
| Overall Yield (Estimated) | 65-75% | 30-35% |
| Number of Steps | 2 | 2 |
| Purity (Typical) | Good to Excellent | Good |
| Key Advantages | Utilizes common and relatively inexpensive starting materials. The reduction step can be achieved by multiple methods. | Offers high regioselectivity in the C-C bond formation. Milder conditions may be possible for the coupling step. |
| Key Disadvantages | The Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid catalyst, which can generate significant waste. The reduction step may require harsh conditions (e.g., strong acid or base). | Requires a palladium catalyst which can be expensive and may require removal from the final product. The yield of the Heck reaction can be moderate. |
Signaling Pathways and Experimental Workflows
Route 1: Friedel-Crafts Acylation and Reduction
This pathway involves two main transformations. First, a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) forms 4-oxo-4-(4-tert-butylphenyl)butanoic acid. This intermediate is then reduced to the final product. Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.
Route 2: Heck Reaction and Hydrogenation
This route commences with a palladium-catalyzed Heck reaction between 4-tert-butylbromobenzene and acrylic acid to yield 3-(4-tert-butylphenyl)acrylic acid. The unsaturated intermediate is then subjected to catalytic hydrogenation to afford the desired propionic acid.
Spectroscopic Showdown: A Comparative Analysis of 3-(4-tert-Butyl-phenyl)-propionic Acid and Its Isomers
For Immediate Release
A detailed spectroscopic comparison of 3-(4-tert-Butyl-phenyl)-propionic acid and its structural isomers, 2-(4-tert-Butyl-phenyl)-propanoic acid and (4-tert-Butyl-phenyl)-acetic acid, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.
The structural nuances between these three isomers, which differ in the position of the carboxylic acid group relative to the tert-butylphenyl moiety, give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification and characterization in research and development settings.
At a Glance: Spectroscopic Data Summary
The key distinguishing spectroscopic features of this compound and its isomers are summarized below. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | tert-Butyl Protons (s, 9H) | Aromatic Protons (m, 4H) | Aliphatic Protons |
| This compound | ~1.30 | ~7.10-7.35 | -CH₂-CH₂-COOH: ~2.65 (t), ~2.95 (t) |
| 2-(4-tert-Butyl-phenyl)-propanoic acid | ~1.30 | ~7.20-7.40 | -CH(CH₃)-COOH: ~3.65 (q), ~1.45 (d) |
| (4-tert-Butyl-phenyl)-acetic acid [1] | 1.32 | 7.22 (d), 7.35 (d) | -CH₂-COOH: 3.60 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Carboxyl Carbon (C=O) | Aromatic Carbons | Aliphatic Carbons | tert-Butyl Carbons |
| This compound | ~179 | ~125-149 | ~30, ~35 | ~31, ~34 |
| 2-(4-tert-Butyl-phenyl)-propanoic acid | ~180 | ~125-148 | ~18, ~45 | ~31, ~34 |
| (4-tert-Butyl-phenyl)-acetic acid [1] | 177.92 | 125.70, 129.16, 130.57, 150.29 | 40.84 | 31.49, 34.62 |
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | 2500-3300 (broad) | ~1700-1725 | ~3000-3100 | ~2850-2970 |
| 2-(4-tert-Butyl-phenyl)-propanoic acid | 2500-3300 (broad) | ~1700-1725 | ~3000-3100 | ~2850-2970 |
| (4-tert-Butyl-phenyl)-acetic acid | 2500-3300 (broad) | ~1700-1725 | ~3000-3100 | ~2850-2970 |
Table 4: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 206 | 147 | 131, 91 |
| 2-(4-tert-Butyl-phenyl)-propanoic acid | 206 | 161 | 131, 91 |
| (4-tert-Butyl-phenyl)-acetic acid [1] | 192 | 177 | 131, 91 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Detailed Methodologies
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz or 500 MHz spectrometer. Data was collected with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument, typically operating at 75 MHz or 125 MHz. Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder was obtained. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and assigned to their corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
This comprehensive guide serves as a valuable resource for the scientific community, enabling precise identification and differentiation of these closely related chemical entities.
References
A Comparative Guide to Purity Assessment Methods for 3-(4-tert-Butyl-phenyl)-propionic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of common analytical methods for assessing the purity of 3-(4-tert-Butyl-phenyl)-propionic acid, a key intermediate in various synthetic processes. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their principles, experimental protocols, and comparative performance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
A reversed-phase HPLC (RP-HPLC) method is typically employed for aromatic carboxylic acids. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the aromatic ring's chromophore.
Table 1: Representative HPLC Performance Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are representative and based on methods for structurally similar aromatic propionic acids. Actual performance may vary based on the specific instrumentation and method parameters.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution to determine the purity.
HPLC Experimental Workflow
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability.
The most common derivatization method for carboxylic acids is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (TMS) ester is more volatile and less polar, making it suitable for GC analysis. GC coupled with a Flame Ionization Detector (FID) is a standard setup for purity determination.[4] For unequivocal identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice.[5]
Comparisons between GC and HPLC for organic acid analysis often highlight that GC can offer higher resolution, but the need for derivatization makes the sample preparation more complex and tedious compared to HPLC.[6][7][8][9][10]
Table 2: Representative GC Performance Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are representative and include the derivatization step. Performance can be influenced by the efficiency of the derivatization reaction.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, FID or MS detector.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard and sample.
Procedure:
-
Derivatization:
-
Accurately weigh the sample or standard into a vial (e.g., 1 mg).
-
Add the solvent (e.g., 1 mL of dichloromethane).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA).
-
Seal the vial and heat at a specific temperature and time (e.g., 70 °C for 30 minutes).
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C (FID) or MS transfer line at 280 °C
-
Oven temperature program: e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
Injection volume: 1 µL (split or splitless mode).
-
-
Analysis: Inject the derivatized standard to determine its retention time and response. Inject the derivatized sample to determine purity.
GC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[11][12]
For qNMR, a certified internal standard with a known purity is used. The purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard. Key considerations for accurate qNMR include proper selection of the internal standard, ensuring complete dissolution of both the analyte and the standard, and optimizing NMR acquisition parameters to ensure full relaxation of the nuclei.[13][14]
Table 3: Representative qNMR Performance Data
| Parameter | Typical Value |
| Precision (%RSD) | < 1% |
| Accuracy | High (primary method) |
| Measurement Uncertainty | 0.1 - 2% |
Note: qNMR is a powerful tool for certifying reference standards and for purity determination where a specific standard is unavailable.[15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample into the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution by vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with optimized parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
qNMR Purity Calculation Logic
Comparison Summary
| Feature | HPLC | GC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear spin resonance |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Sample Prep | Simple dissolution | Complex (derivatization) | Precise weighing, simple dissolution |
| Reference Standard | Requires specific analyte standard | Requires specific analyte standard | Requires certified internal standard |
| Selectivity | Good to excellent | Excellent | Good (depends on spectral overlap) |
| Sensitivity | High | High | Moderate |
| Quantitation | Relative (to standard) | Relative (to standard) | Absolute (primary method) |
| Throughput | High | Moderate | Low to moderate |
Conclusion
The choice of purity assessment method for this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine quality control due to its simple sample preparation and high throughput.
-
GC is a suitable alternative, particularly when coupled with MS for impurity identification, but the need for derivatization adds complexity.
-
qNMR stands out as a primary method for accurate purity determination without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for the analysis of novel compounds.
For comprehensive characterization, a combination of these techniques is often employed, leveraging the strengths of each to ensure the highest confidence in the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. measurlabs.com [measurlabs.com]
- 5. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. rssl.com [rssl.com]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. emerypharma.com [emerypharma.com]
- 15. m.youtube.com [m.youtube.com]
Benchmarking 3-(4-tert-Butyl-phenyl)-propionic acid Against Fenoprofen: A Comparative Guide for Researchers
In the landscape of drug discovery and development, particularly within the realm of anti-inflammatory agents, rigorous benchmarking of novel compounds against established active molecules is paramount. This guide provides a comparative analysis of the investigational compound 3-(4-tert-Butyl-phenyl)-propionic acid against Fenoprofen, a well-characterized nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential anti-inflammatory activity of this compound.
Introduction to the Compounds
This compound is a propionic acid derivative. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to the profen class of NSAIDs suggests a potential mechanism of action as a cyclooxygenase (COX) inhibitor.
Fenoprofen is a widely used NSAID of the propionic acid class.[1][2] It exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective inhibition of COX-1 and COX-2 enzymes.[1][3][4] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4][5] Fenoprofen is utilized for the management of mild to moderate pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[5][6]
Comparative Data Summary
To facilitate a direct comparison of the anti-inflammatory potential of this compound and Fenoprofen, the following table outlines key in vitro assays and the type of quantitative data that should be generated.
| Parameter | This compound | Fenoprofen (Reference) | Assay Description |
| COX-1 Inhibition (IC50) | Data to be generated | Known values | Measures the concentration of the compound required to inhibit 50% of COX-1 enzyme activity. |
| COX-2 Inhibition (IC50) | Data to be generated | Known values | Measures the concentration of the compound required to inhibit 50% of COX-2 enzyme activity. |
| COX-2 Selectivity Index | Data to be generated | Known values | Calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2. |
| Inhibition of PGE2 Production | Data to be generated | Known values | Quantifies the reduction of prostaglandin E2 (PGE2) in a cellular model of inflammation. |
| Cytotoxicity (CC50) | Data to be generated | Known values | Determines the concentration of the compound that causes 50% cell death to assess the therapeutic window. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to benchmark this compound against Fenoprofen.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the in vitro potency of the test compound in inhibiting the two isoforms of the COX enzyme.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Test compounds (this compound and Fenoprofen)
-
Assay buffer and microplates
-
-
Procedure:
-
Prepare a series of dilutions for both the test compound and Fenoprofen.
-
In a microplate, add the COX-1 or COX-2 enzyme to the assay buffer.
-
Add the diluted compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
Prostaglandin E2 (PGE2) Production in a Cellular Model
This experiment will assess the ability of the compounds to inhibit prostaglandin production in a cellular context, which is more physiologically relevant.
-
Cell Line:
-
A suitable cell line that expresses COX enzymes upon stimulation, such as RAW 264.7 macrophages or A549 lung carcinoma cells.
-
-
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound and Fenoprofen for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Incubate the cells for 24 hours to allow for PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the concentration-dependent inhibition of PGE2 production for each compound.
-
Cytotoxicity Assay
This assay is crucial to ensure that the observed inhibition of COX activity is not due to general cellular toxicity.
-
Procedure:
-
Seed the same cell line used for the PGE2 assay in a 96-well plate.
-
Treat the cells with the same range of concentrations of the test compounds as used in the functional assays.
-
Incubate for the same duration as the PGE2 assay (e.g., 24 hours).
-
Assess cell viability using a standard method, such as the MTT or LDH release assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the presumed signaling pathway and the experimental workflow for the comparative analysis.
Caption: Presumed signaling pathway of COX inhibition by test compounds.
Caption: Experimental workflow for comparative benchmarking.
Conclusion
This guide outlines a systematic approach to benchmarking this compound against the known active compound Fenoprofen. By following the detailed experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can generate robust and comparable data to evaluate the anti-inflammatory potential of this novel compound. The primary focus should be on determining its potency as a COX inhibitor, its selectivity for COX-2 over COX-1, and its efficacy in a cellular model of inflammation, all while ensuring an adequate therapeutic window through cytotoxicity assessment. This comparative analysis will provide critical insights for the further development of this compound as a potential anti-inflammatory agent.
References
- 1. mims.com [mims.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 5. Fenoprofen - Wikipedia [en.wikipedia.org]
- 6. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 3-(4-tert-Butyl-phenyl)-propionic Acid Analogs: A Guide to Structural Activity Relationships in Anticancer and Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylpropionic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structural activity relationships (SAR) of analogs related to 3-(4-tert-butyl-phenyl)-propionic acid, with a focus on their potential as anticancer and anti-inflammatory agents. Due to a lack of publicly available, direct SAR studies on a series of this compound analogs, this guide draws on quantitative data from closely related structural classes to infer potential SAR trends and guide future research.
Anticancer Activity of Phenylpropionic Acid Analogs
Recent studies have highlighted the potential of phenylpropionic acid derivatives as scaffolds for the development of novel anticancer agents. The following data is derived from two distinct series of analogs that share the broader 3-phenylpropionic acid core and provide valuable insights into their structure-dependent cytotoxicity.
1.1. 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
A series of these complex propanoic acid derivatives were evaluated for their in vitro antiproliferative activity against various human lung cancer cell lines. The results underscore the importance of specific functional groups in determining cytotoxic potency.[1]
Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Analogs [1]
| Compound ID | R Group on Phenylthiazole | Cell Line | IC50 (µM) |
| 1a | H | A549 | > 100 |
| 1b | 4-CH₃ | A549 | 85.3 |
| 1c | 4-OCH₃ | A549 | 72.1 |
| 1d | 4-Cl | A549 | 55.6 |
| 1e (Oxime) | 4-Cl | A549 | 2.47 |
| 1f (Oxime) | H | A549 | 5.42 |
| 1e (Oxime) | H69 (drug-sensitive) | > 50 | |
| 1e (Oxime) | H69AR (drug-resistant) | 26.6% viability at 100µM | |
| Cisplatin | - | A549 | 11.71 |
SAR Insights:
-
The presence of an oxime moiety (compounds 1e and 1f ) dramatically increases the antiproliferative activity compared to the parent acetylphenyl derivatives.
-
Substitution on the phenylthiazole ring appears to have a modest effect on activity, with electron-withdrawing groups (e.g., Cl) showing slightly better potency than electron-donating groups.
-
The high potency of the oxime derivatives suggests that this functional group may be crucial for interaction with biological targets.
1.2. 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A series of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and evaluated for their anticancer and antioxidant activities. The data below highlights the cytotoxicity of selected analogs against the A549 human lung adenocarcinoma cell line.
Table 2: Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells
| Compound ID | Key Structural Feature | % Cell Viability at 100 µM |
| 2a | Parent Compound | ~100% |
| 2b | 1-Naphthyl Hydrazone | 42.1% |
| 2c | 2-Furyl Hydrazone | ~30% |
| 2d | 4-NO₂ Phenyl Hydrazone | 31.2% |
| 2e | 4-Cl Phenyl Hydrazone | 58.9% |
SAR Insights:
-
The parent 3-((4-hydroxyphenyl)amino)propanoic acid shows minimal anticancer activity.
-
Conversion of the carboxylic acid to various hydrazones introduces significant cytotoxicity.
-
Aromatic and heteroaromatic substitutions on the hydrazone moiety, such as naphthyl, furyl, and nitrophenyl groups, lead to the most potent compounds in this series.
Anti-inflammatory Activity of Phenylpropionic Acid Analogs
Table 3: Anti-inflammatory and Analgesic Activity of 2-(4-Isobutylphenyl)propanoic Acid Derivatives
| Compound ID | Modification | % Inhibition of Paw Edema | % Protection (Acetic Acid Writhing) | Ulcer Severity Index |
| Ibuprofen | - | 90.12% | 72.50% | 1.95 |
| 3a | 1,3,4-Thiadiazole Derivative | 89.50% | 69.80% | 0.70 |
| 3b | Thiadiazolo[3,2-a][1][2][3]triazine-5-thione Derivative | 88.88% | 66.25% | 0.65 |
SAR Insights:
-
Derivatization of the carboxylic acid moiety of an ibuprofen-like scaffold into heterocyclic systems like 1,3,4-thiadiazoles and fused triazine-thiones can retain potent anti-inflammatory and analgesic activity.
-
Importantly, these modifications can lead to a significant reduction in ulcerogenicity, a common side effect of NSAIDs.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like ibuprofen.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Visualizations
General Structure-Activity Relationship Logic
Caption: A logical workflow for establishing Structure-Activity Relationships (SAR).
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for anticancer drug screening and lead identification.
Signaling Pathway of COX Inhibition by NSAIDs
Caption: The mechanism of action of NSAIDs via inhibition of the COX pathway.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(4-tert-Butyl-phenyl)-propionic Acid
Researchers and laboratory personnel must handle the disposal of 3-(4-tert-Butyl-phenyl)-propionic acid with utmost care due to its hazardous properties. This compound is classified as an irritant that can cause significant skin and eye irritation, as well as respiratory discomfort.[1][2] Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection. All waste material must be disposed of in accordance with local, state, and federal regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This is to mitigate risks of exposure and ensure personal safety.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Respiratory Protection | NIOSH-approved respirator for dusts. | To avoid inhalation of irritating dust particles. |
| Body Protection | Laboratory coat and closed-toe shoes. | To protect skin and clothing from contamination. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure a safe environment.
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill : For solid spills, use a dry cleanup method. Gently sweep or scoop the material to avoid generating dust.[5] Do not use water to clean up the initial spill as this may spread the contamination.
-
Collect the Waste : Place the spilled material into a clearly labeled, sealable, and chemically compatible waste container.[5]
-
Decontaminate the Area : Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent or detergent and water. Prevent runoff from entering drains.[5]
-
Dispose of Cleanup Materials : All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Storage :
-
Arranging for Pickup :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
